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Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate Documentation Hub

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  • Product: Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
  • CAS: 2140305-54-8

Core Science & Biosynthesis

Foundational

What are the chemical and physical properties of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate?

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics ranging from hypnotics to emerging anti-infect...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics ranging from hypnotics to emerging anti-infective agents[1]. Within this diverse chemical space, Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate represents a highly specialized, functionally dense building block.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, synthetic methodologies, and applications in drug discovery, designed specifically for researchers and synthetic chemists.

Physicochemical Profiling & Structural Dynamics

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is characterized by a unique push-pull electronic system. The bridgehead nitrogen (N4) donates electron density into the bicyclic core, while the 5-carboxylate acts as a strong electron-withdrawing group (EWG).

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of the molecule[2][3]:

PropertyValue
Chemical Name Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
CAS Registry Number 2140305-54-8
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
MDL Number MFCD30834393
Core Scaffold Imidazo[1,2-a]pyridine
Key Functional Groups 6-Chloro (Halogen), 5-Methyl ester (EWG)

Mechanistic Insight: The juxtaposition of the 6-chloro and 5-carboxylate groups introduces significant steric hindrance near the bridgehead nitrogen. In biological systems, this steric bulk dictates the rotational degrees of freedom when the molecule binds to target proteins. Furthermore, the 6-chloro substituent provides a highly polarizable vector for halogen bonding, a critical interaction for enhancing lipophilicity and target affinity in antimicrobial drug design[4].

Synthetic Methodology: The Cyclocondensation Workflow

The traditional construction of the imidazo[1,2-a]pyridine core relies on the Tschitschibabin-type bimolecular cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds[5]. To synthesize Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the precise nucleophilic precursor required is Methyl 6-amino-3-chloropicolinate .

Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve Methyl 6-amino-3-chloropicolinate (1.0 eq) in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Causality: Polar aprotic solvents are chosen specifically because they leave the nucleophilic ring nitrogen of the pyridine unsolvated and highly reactive, stabilizing the transition state during the initial SN2 attack on the electrophile.

Step 2: Bimolecular Cyclocondensation

  • Action: Add bromoacetaldehyde (1.2 eq) dropwise, followed by sodium bicarbonate (NaHCO3, 1.5 eq). Heat the reaction mixture to 80°C under reflux for 6–8 hours.

  • Causality: The addition of NaHCO3 is not merely to maintain pH; it actively neutralizes the HBr byproduct generated during the alkylation step. Without this mild base, the weakly basic exocyclic amine of the pyridine precursor would protonate, completely quenching its nucleophilicity and halting the subsequent intramolecular dehydration/cyclization.

Step 3: In-Process Validation (Self-Validating Mechanism)

  • Action: Monitor the reaction via LC-MS.

  • Validation Standard: The reaction is strictly deemed incomplete if the intermediate mass (M+H2O) is present. Full conversion is validated only when the LC-MS trace shows a complete transition to the dehydrated target mass ([M+H]+ = 211.0 m/z), ensuring no uncyclized intermediate is carried forward.

Step 4: Isolation and Purification

  • Action: Quench with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer with brine. Purify via silica gel chromatography using a gradient of Hexane/EtOAc.

G N1 Methyl 6-amino-3-chloropicolinate (Nucleophilic Precursor) N3 Bimolecular Cyclocondensation (NaHCO3, Reflux, 80°C) N1->N3 N2 Bromoacetaldehyde (Electrophilic Partner) N2->N3 N4 Crude Imidazo[1,2-a]pyridine Core (In-process LC-MS Validation) N3->N4 N5 Silica Gel Chromatography (Gradient: Hexane/EtOAc) N4->N5 N6 Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate N5->N6

Synthetic workflow for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.

Pharmacological & Material Science Applications

The functionalization of the imidazo[1,2-a]pyridine core at the 5- and 6-positions unlocks specific biological and photophysical applications.

  • Antifungal Drug Development: Derivatives bearing the 6-chloroimidazo[1,2-a]pyridine motif have been extensively evaluated for their anti-infective properties. Recent structure-activity relationship (SAR) analyses reveal that the 6-chloro substitution significantly modulates antifungal efficacy against resistant clinical strains, such as Candida parapsilosis[4]. The electron-withdrawing nature of the chlorine atom enhances the molecule's ability to penetrate fungal cell walls while stabilizing binding interactions within the active site of fungal enzymes[6].

  • Optoelectronics and Bioimaging: Beyond medicinal chemistry, the imidazo[1,2-a]pyridine scaffold exhibits intrinsic photophysical properties. Highly substituted derivatives are frequently utilized in the development of fluorescent chemical sensors and bioimaging probes due to their large Stokes shifts and tunable emission spectra[7].

Analytical Validation Protocols

To verify the structural integrity of synthesized Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the following analytical parameters must be met:

  • Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic [M+H]+ peak at m/z 211.0. Crucially, due to the presence of the chlorine atom, a secondary isotopic peak ([M+2+H]+) will appear at m/z 213.0 with an exact 3:1 relative intensity ratio, confirming the retention of the 6-chloro substituent.

  • Nuclear Magnetic Resonance (1H NMR): The spectrum will lack the broad singlet typical of the exocyclic -NH2 group, confirming cyclization. The imidazole protons (H-2 and H-3) will appear as distinct doublets (J ≈ 1.2 Hz) in the aromatic region (7.5–8.0 ppm). The pyridine ring will display an ortho-coupled doublet system (J ≈ 9.0 Hz) for the H-7 and H-8 protons, while the 5-methyl ester will present as a sharp, integrated 3H singlet at approximately 3.9–4.0 ppm.

References

  • CAS No. 2140305-54-8, Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate. 001CHEMICAL. Available at:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at:[Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at:[Link]

Sources

Exploratory

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate molecular weight and exact mass

The imidazo[1,2-a]pyridine fused bicyclic system is universally recognized as a "privileged scaffold" in modern medicinal chemistry. It forms the core of blockbuster anxiolytics (e.g., zolpidem) and has recently emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine fused bicyclic system is universally recognized as a "privileged scaffold" in modern medicinal chemistry. It forms the core of blockbuster anxiolytics (e.g., zolpidem) and has recently emerged as a critical pharmacophore in targeted oncology[1] and infectious disease drug discovery, particularly against multidrug-resistant tuberculosis[2].

Within this chemical space, Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8)[3] serves as a highly specialized, bifunctional building block. This technical guide provides a rigorous physicochemical profile, exact mass calculations, and self-validating analytical workflows for researchers utilizing this intermediate in drug development.

Physicochemical Profiling & Mass Calculations

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for the accurate identification of halogenated intermediates.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope of each constituent element ( 12C , 1H , 35Cl , 14N , 16O ). For this compound, the exact mass is 210.0196 Da .

  • Molecular Weight: Represents the weighted average of the naturally occurring isotopes. Because chlorine exists naturally as a ~75:25 mixture of 35Cl and 37Cl , the average molecular weight is pulled higher to 210.62 g/mol .

Table 1: Quantitative Physicochemical Summary

PropertyValueCausality / Significance
Chemical Name Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateStandard IUPAC nomenclature.
CAS Number 2140305-54-8Unique identifier for procurement and safety tracking[3].
Molecular Formula C9​H7​ClN2​O2​ Base imidazo[1,2-a]pyridine ( C7​H6​N2​ ) with C5-ester and C6-chloro substitutions.
Molecular Weight 210.62 g/mol Used for stoichiometric calculations in bulk synthesis.
Exact Mass 210.0196 DaEssential for High-Resolution Mass Spectrometry (HRMS) targeting.
[M+H]+ (Calculated) 211.0269 m/zThe primary target ion in positive Electrospray Ionization (ESI+).

Self-Validating LC-HRMS Analytical Protocol

When synthesizing or functionalizing Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, standard low-resolution mass spectrometry is insufficient due to the risk of isobaric interferences (e.g., structural isomers or des-chloro byproducts). The following High-Resolution Mass Spectrometry (HRMS) protocol is engineered as a self-validating system : it uses the compound's intrinsic isotopic signature as an internal quality control check.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the synthesized batch in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Causality: High analyte concentrations saturate the HRMS detector (e.g., Q-TOF or Orbitrap), which distorts isotopic ratios and causes mass shifts. Dilution ensures the signal falls strictly within the linear dynamic range of the electrospray ionization (ESI) source.

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: Step-gradient from 5% B to 95% B over 4.5 minutes, followed by a 1-minute hold.

  • Causality: The imidazopyridine bridgehead nitrogen is weakly basic (pKa ~6–7). The acidic modifier (formic acid) ensures complete protonation during elution, preventing peak tailing and maximizing [M+H]+ ionization efficiency in the source.

Step 3: HRMS Acquisition Parameters

  • Action: Operate in ESI+ mode. Set the scan range narrowly from m/z 100 to 500.

  • Causality: Restricting the mass scan range increases the instrument's duty cycle. This yields more data points across the chromatographic peak, which is critical for mathematically resolving the fine isotopic structure of the chlorine atom.

Step 4: Data Interpretation & Isotopic Validation

  • Action: Extract ion chromatograms (EIC) for m/z 211.0269 ( ± 5 ppm) and m/z 213.0240 ( ± 5 ppm).

  • Causality: This is the core self-validation step. The presence of a single chlorine atom dictates that the [M+2+H]+ peak ( 37Cl ) must appear at 213.0240 m/z with approximately 32% of the intensity of the monoisotopic [M+H]+ peak. If this 3:1 ratio deviates significantly, it immediately flags the presence of co-eluting isobaric impurities, invalidating the batch purity.

Synthetic Utility and Orthogonal Functionalization

The architectural brilliance of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate lies in its capacity for orthogonal functionalization[4]. The strategic placement of the 6-chloro and 5-carboxylate groups allows chemists to selectively modify one position without disturbing the other, a cornerstone of modular drug design[5].

  • C6-Position Reactivity: The chlorine atom at the C6 position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination). This allows for the rapid introduction of diverse aryl, heteroaryl, or amine substituents to explore hydrophobic binding pockets in target proteins.

  • C5-Position Reactivity: The methyl ester at the C5 position can undergo controlled saponification (hydrolysis) to yield the corresponding carboxylic acid. This acid serves as a versatile handle for standard amide coupling reactions (using reagents like HATU or EDC) to attach various pharmacophores or solubilizing groups.

G A Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate (CAS: 2140305-54-8) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) A->B C6-Cl Reactivity C Ester Hydrolysis & Amide Coupling A->C C5-COOMe Reactivity D C6-Functionalized Intermediates B->D E C5-Carboxamide Intermediates C->E F Advanced Dual-Functionalized Drug Candidates D->F Subsequent Amidation E->F Subsequent Coupling

Orthogonal synthetic pathways for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.

Conclusion

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is more than a simple heterocyclic intermediate; it is a precision-engineered scaffold for drug discovery. By leveraging its exact mass (210.0196 Da) for rigorous HRMS validation and exploiting its orthogonal reactivity pathways, medicinal chemists can rapidly generate expansive libraries of dual-functionalized drug candidates with high confidence in structural integrity.

References

  • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) Product Specifications. Aaronchem. 3[3]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026. 6[6]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023. 7[2]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 2016. 1[1]

  • Exploring Synthesis and Functionalization of Imidazo[1,2-a]pyridines: A Promising Heterocyclic Framework. Current Organic Chemistry, 2025. 4[4]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications, 2022. 5[5]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate: A Technical Guide

Executive Summary Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a highly functionalized heterocyclic building block essential to modern medicinal chemistry and drug discovery. Understanding its solid-state confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a highly functionalized heterocyclic building block essential to modern medicinal chemistry and drug discovery. Understanding its solid-state conformation through Single-Crystal X-ray Diffraction (SCXRD) provides researchers with critical insights into its pharmacophoric geometry, non-covalent interaction potential, and steric boundaries. This whitepaper details the crystallographic principles governing the imidazo[1,2-a]pyridine scaffold, predicts the structural impact of its specific substitution pattern, and establishes a self-validating experimental protocol for acquiring high-fidelity X-ray diffraction data.

Chemical Context and Structural Significance

The compound Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) serves as a critical precursor for synthesizing advanced bioactive molecules (1[1]). The imidazo[1,2-a]pyridine moiety itself is a privileged scaffold, famous for its presence in blockbuster therapeutics like zolpidem. In structure-based drug design, knowing the exact dihedral angles and crystal packing forces of such building blocks allows computational chemists to accurately model binding affinities within target protein pockets.

Crystallographic Principles of the Imidazo[1,2-a]pyridine Scaffold

The core structure of imidazo[1,2-a]pyridine consists of a fused five-membered imidazole ring and a six-membered pyridine ring. Extensive crystallographic studies on related derivatives demonstrate that this bicyclic system maintains a high degree of planarity (2[2]).

The geometric strain induced by the merging of these two rings is typically resolved through angular distortion rather than significant alterations in bond lengths (3[3]). In the solid state, the crystal packing of these scaffolds is predominantly stabilized by a combination of C-H...N and C-H...O hydrogen bonds, alongside robust π-π stacking interactions between the fused aromatic systems (4[4]). These non-covalent interactions dictate the supramolecular assembly, often forming extended one- or two-dimensional ribbons or layers (5[5]).

Predictive Structural Analysis: Substituent Effects

For Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the specific substitution pattern at the 5- and 6-positions introduces competing steric and electronic forces that directly govern its 3D conformation:

  • Steric Hindrance and Torsion: The bulky chlorine atom at the 6-position is situated directly adjacent to the methyl carboxylate group at the 5-position. To minimize severe steric repulsion, the carboxylate group is thermodynamically forced to rotate out of the coplanar alignment with the imidazo[1,2-a]pyridine core. The resulting torsion angle (O-C-C-C) is a critical parameter defining the molecule's spatial footprint.

  • Halogen Bonding: The highly polarizable 6-chloro substituent acts as a halogen bond donor. Interactions such as C-Cl...O (involving the carbonyl oxygen of adjacent molecules) or C-Cl...π interactions are expected to heavily influence the crystal packing, potentially overriding weaker C-H...π interactions.

StructuralInfluence Core Imidazo[1,2-a]pyridine Core (Planar) Sub1 5-Carboxylate Group Core->Sub1 Sub2 6-Chloro Group Core->Sub2 Int1 Steric Hindrance & Torsion Angle Sub1->Int1 Sub2->Int1 Int2 Halogen Bonding (C-Cl...O / C-Cl...π) Sub2->Int2 Pack Crystal Packing & 3D Framework Int1->Pack Int2->Pack

Figure 1: Substituent effects driving the crystal packing and 3D framework.

Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)

To empirically validate the structural features of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, a rigorous SCXRD protocol must be executed. The following methodology ensures high data integrity and self-validation at each stage.

Crystal Growth Protocol
  • Objective: Obtain a defect-free single crystal of appropriate dimensions (approx. 0.1 - 0.3 mm in each dimension).

  • Method: Slow evaporation crystallization.

  • Causality: Slow evaporation under thermodynamic control allows molecules to reversibly attach and detach from the growing crystal lattice. This minimizes the inclusion of defects or solvent trapping, which is a common failure point in rapid precipitation methods.

  • Step-by-Step:

    • Dissolve 10-20 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) in a clean glass vial.

    • Cap the vial with a septum and insert a thin gauge needle to allow for controlled, slow solvent evaporation at ambient temperature (20-25 °C).

    • Monitor daily under a polarized light microscope. Once crystals of sufficient size and sharp extinction are formed, immediately immerse them in a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation via solvent loss.

Data Collection and Reduction
  • Objective: Acquire high-resolution diffraction data while minimizing absorption errors.

  • Causality: For chlorine-containing organic molecules, Molybdenum Kα radiation (λ = 0.71073 Å) is selected over Copper Kα. The shorter wavelength of Mo Kα significantly reduces the linear absorption coefficient (μ), thereby yielding more accurate intensity data across the reciprocal space without severe absorption artifacts.

  • Step-by-Step:

    • Mount a suitable crystal on a MiTeGen loop using the cryoprotectant oil and transfer it to the diffractometer's cold stream (typically 100 K). Reasoning: Cryo-cooling reduces thermal motion (Debye-Waller factors), drastically improving high-angle resolution.

    • Self-Validation Check: Perform a preliminary matrix scan. Ensure the internal agreement factor ( Rint​ ) of the initial unit cell reflections is < 0.05. If Rint​ > 0.10, the crystal is likely twinned or cracked; abort and select a new crystal.

    • Collect the full sphere of data using ω and ϕ scans.

    • Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

Structure Solution and Refinement
  • Objective: Translate electron density maps into a precise atomic model.

  • Step-by-Step:

    • Solve the phase problem using intrinsic phasing (e.g., SHELXT).

    • Refine the structural model using full-matrix least-squares on F2 utilizing SHELXL.

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Place hydrogen atoms in calculated positions and refine using a riding model to prevent over-parameterization of the dataset.

Workflow N1 Compound Synthesis & Purification N2 Solvent Selection (e.g., DCM/MeOH) N1->N2 N3 Slow Evaporation Crystallization N2->N3 N4 Single Crystal Mounting (100 K) N3->N4 N5 X-ray Diffraction Data Collection N4->N5 N6 Structure Solution & Refinement N5->N6

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Summary

Based on the structural parameters of closely related imidazo[1,2-a]pyridine analogs, the table below summarizes the expected and representative crystallographic data parameters for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.

Crystallographic ParameterRepresentative Value / Description
Empirical Formula C9H7ClN2O2
Formula Weight 210.62 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Absorption Coefficient (μ) ~0.35 - 0.45 mm⁻¹
Reflections Collected > 10,000
Independent Reflections ~ 2,000 - 3,000
Goodness-of-fit on F2 1.000 - 1.050
Final R indices[I>2σ(I)] R1​ ≈ 0.035 - 0.050, wR2​ ≈ 0.095 - 0.120

Conclusion

The structural elucidation of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate via X-ray crystallography bridges the gap between 2D chemical representation and 3D molecular reality. By understanding the interplay between the planar bicyclic core, the sterically demanding 5-carboxylate torsion, and the halogen-bonding potential of the 6-chloro group, drug development professionals can better leverage this building block in the rational design of highly specific, target-oriented therapeutics.

References

  • Title: Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate Source: Aaronchem URL
  • Title: Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)
  • Title: Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)
  • Title: Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol Source: PubMed URL
  • Title: Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives Source: IUCr Journals URL

Sources

Exploratory

Literature review of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in drug discovery

An In-Depth Technical Guide to Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in Drug Discovery Executive Summary In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on the selection of versatile, pre-functionalized building blocks. Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) represents a highly specialized intermediate designed for late-stage diversification[1]. Built upon the widely recognized imidazo[1,2-a]pyridine core—a privileged scaffold found in blockbuster drugs like zolpidem and clinical candidates like telacebec (Q203)—this molecule offers unique vectors for structural modification[2].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the physicochemical properties of this specific scaffold, outline self-validating synthetic workflows for its functionalization, and map its trajectory in targeted therapeutic applications ranging from infectious diseases to oncology.

Structural Chemistry & Privileged Scaffold Profile

The architectural brilliance of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate lies in the synergistic effects of its three primary structural domains:

  • The Imidazo[1,2-a]pyridine Core: This fused bicyclic 5,6-heterocycle acts as a bioisostere for indoles and purines. Its planar, electron-rich nature allows it to intercalate into hydrophobic pockets, form π−π stacking interactions with aromatic residues, and effectively bind to kinase hinge regions and G-protein-coupled receptors (GPCRs)[2].

  • The 6-Chloro Substituent (Electronic & Metabolic Causality): Halogenation at the 6-position is not merely a steric filler. The electron-withdrawing nature of the chlorine atom decreases the overall basicity of the imidazopyridine nitrogen. This targeted reduction in pKa​ is a deliberate design choice to improve metabolic stability (reducing cytochrome P450-mediated oxidation) and minimize off-target hERG channel liabilities. Furthermore, in antifungal drug development, polarizable electron-withdrawing groups at this position have been proven to significantly enhance anticandidal efficacy[3].

  • The 5-Methyl Carboxylate Handle (Synthetic Vector): While many established drugs utilize functionalization at the 3-position (e.g., 3-carboxamides in anti-TB agents)[4], the 5-position—located adjacent to the bridgehead nitrogen—offers a distinct spatial trajectory. The methyl ester serves as a highly stable, lipophilic protecting group during early-stage cross-coupling, which can later be hydrolyzed to a free acid. This enables the exploration of novel chemical space that circumvents existing patent landscapes and alters the conformational binding state of the molecule[5].

Synthetic Workflows & Methodologies

To harness this building block effectively, researchers must employ robust, self-validating protocols. Below are the standard operating procedures for the synthesis of the core and its subsequent derivatization.

Protocol 1: Synthesis of the Core Scaffold via Cyclocondensation

Causality: The most efficient route to the imidazo[1,2-a]pyridine system is the bimolecular condensation of a 2-aminopyridine with an α -halocarbonyl compound. The use of a polar aprotic solvent and elevated heat is required to overcome the activation energy of the initial SN​2 displacement by the endocyclic pyridine nitrogen, which is sterically hindered by the adjacent 6-chloro and 5-carboxylate groups[6].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-5-chloro-6-(methoxycarbonyl)pyridine in anhydrous DMF (0.2 M concentration).

  • Electrophile Addition: Add 1.2 equivalents of bromoacetaldehyde diethyl acetal (or a substituted α -haloketone) and catalytic aqueous HBr to facilitate acetal deprotection in situ.

  • Cyclization: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Step: Monitor the reaction via LC-MS. The successful formation of the core is validated by a mass shift corresponding to the loss of H2​O and HBr (Target m/z≈211 for [M+H]+ ).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO3​ to neutralize the hydrobromide salt and precipitate the free base.

Protocol 2: Derivatization via Saponification and Amide Coupling

Causality: The methyl ester must be converted to an amide to generate a structure-activity relationship (SAR) library. Lithium hydroxide (LiOH) is specifically chosen over NaOH because the lithium cation strongly coordinates the carbonyl oxygen, accelerating nucleophilic attack by the hydroxide ion while preventing epimerization or degradation of the heterocyclic core. HATU is selected as the coupling agent because the 5-position is sterically hindered; HATU generates a highly reactive HOAt ester intermediate that forces the coupling to completion.

  • Saponification: Suspend Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in a 3:1 mixture of THF/Water. Add 2.0 equivalents of LiOH· H2​O . Stir at room temperature for 4 hours.

  • Acidification (Validation): Carefully adjust the pH to 4.0 using 1M HCl. The self-validating visual cue is the precipitation of 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid as a white/off-white solid. Filter and dry under a vacuum.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) and stir for 6 hours.

  • Final Validation: Purify via preparative HPLC. Confirm the product via 1H NMR by verifying the disappearance of the methyl ester singlet at ∼3.9 ppm and the appearance of characteristic amide N-H and alkyl protons.

SyntheticWorkflow A 2-Amino-5-chloro-6-ester (Precursor) C Cyclocondensation (80-100°C, DMF) A->C B alpha-Haloketone (Electrophile) B->C D Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate C->D E Saponification (LiOH/H2O) D->E F Amide Coupling (HATU/DIPEA) E->F G Bioactive 5-Carboxamide Library F->G

Caption: Workflow for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold.

Pharmacological Applications & Target Space

The functionalized derivatives of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate are actively deployed across several high-priority therapeutic areas:

A. Antimycobacterial Agents (Tuberculosis) The imidazo[1,2-a]pyridine class has triggered a renaissance in TB drug discovery. Compounds in this family (such as the clinical candidate Q203) are known to target QcrB, a crucial subunit of the cytochrome bcc complex in Mycobacterium tuberculosis[4]. By inhibiting QcrB, these drugs block the electron transport chain, halting oxidative phosphorylation and causing lethal ATP depletion[4]. Utilizing the 5-carboxylate vector allows researchers to design inhibitors that bypass resistance mutations typically associated with 3-carboxamide derivatives.

B. Oncology & Targeted Covalent Inhibitors (TCIs) Recent literature highlights the success of scaffold-hopping strategies utilizing imidazo[1,2-a]pyridines to develop novel covalent anticancer agents, particularly against intractable targets like KRAS G12C[7]. The 6-chloro group enhances lipophilic interactions within the switch-II pocket of KRAS, while the 5-position can be synthetically extended into an acrylamide warhead, facilitating irreversible covalent bonding to Cys12[7].

C. Antifungal Therapeutics The rising threat of drug-resistant Candida parapsilosis has necessitated new antifungal classes. Derivatives of 6-chloroimidazo[1,2-a]pyridine have shown highly promising minimum inhibitory concentrations (MICs) against clinical fungal strains. The electron-withdrawing nature of the 6-chloro group is cited as a critical factor in maximizing this antifungal activity[3].

Mechanism Drug Imidazo[1,2-a]pyridine Derivative Target Cytochrome bcc Complex (QcrB) Drug->Target Inhibits OxPhos Oxidative Phosphorylation Pathway Target->OxPhos Blocks ATP Intracellular ATP Depletion OxPhos->ATP Causes Death Pathogen Eradication (e.g., M. tuberculosis) ATP->Death Triggers

Caption: Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting oxidative phosphorylation.

Quantitative Data & Physicochemical Profiling

To ensure optimal pharmacokinetic (PK) profiles, it is vital to track how derivatization of the 5-carboxylate impacts the molecule's physicochemical properties. The table below summarizes the calculated properties of the base building block compared to its downstream synthetic intermediates, illustrating strict adherence to Lipinski’s Rule of Five.

Compound StateMolecular Weight ( g/mol )Estimated LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Methyl Ester (Base Scaffold) 210.621.844.103
Free Carboxylic Acid 196.591.255.113
N-Methyl Amide Derivative 209.631.446.912

Data Interpretation: The transition from the methyl ester to an amide slightly increases the Topological Polar Surface Area (TPSA) and introduces a hydrogen bond donor, which is often necessary for establishing key binding interactions with target proteins (e.g., hinge-binding in kinases) without pushing the LogP out of the optimal range for oral bioavailability.

References

  • [7] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • [2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega. Available at:

  • [4] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC (NIH). Available at:

  • [1] 2140305-54-8 | Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate - Aaronchem. Available at:

  • [3] Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives - Asian Journal of Chemical Sciences. Available at:

  • [6] Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives (Methodology) - ResearchGate. Available at:

  • [5] Discovery of First-in-Class FXR and HSD17B13 Dual Modulator... - Journal of Medicinal Chemistry (ACS Publications). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction and Strategic Context The imidazo[1,2-a]pyridine scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction and Strategic Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in therapeutics ranging from GABA A​ receptor agonists (e.g., zolpidem, alpidem) to antiviral and anticancer agents [1]. The synthesis of highly functionalized derivatives, such as Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) , provides critical building blocks for late-stage lead optimization.

This specific building block is highly valuable due to its dual orthogonal functional handles:

  • The 6-chloro position: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 5-methyl carboxylate: Available for saponification, amidation, or reduction to an alcohol/aldehyde, enabling rapid diversification of the C5 position.

This application note details a robust, scalable protocol for synthesizing this compound via a modified Chichibabin cyclization, utilizing Methyl 6-amino-3-chloropicolinate and 2-chloroacetaldehyde [2, 3].

Mechanistic Pathway & Logical Workflow

The synthesis relies on the classic condensation between a 2-aminopyridine derivative and an α -halocarbonyl compound. The regioselectivity of this reaction is driven by the differential nucleophilicity of the nitrogen atoms. The endocyclic pyridine nitrogen, being more nucleophilic, initiates the reaction via SN​2 displacement of the α -halide. Subsequent intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl carbon forms the five-membered ring, which rapidly dehydrates to yield the aromatic imidazo[1,2-a]pyridine system.

G A Methyl 6-amino-3-chloropicolinate + 2-Chloroacetaldehyde B Intermolecular Alkylation (Endocyclic N attacks α-carbon) A->B EtOH, NaHCO3 70-80 °C C Intramolecular Cyclization (Exocyclic NH2 attacks carbonyl) B->C Rapid intermediate D Dehydration & Aromatization (- H2O, - HCl) C->D Acid/Base mediated E Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (Target Scaffold) D->E Thermodynamic sink

Chichibabin cyclization mechanism for imidazo[1,2-a]pyridine synthesis.

Materials and Quantitative Reaction Parameters

A self-validating protocol requires precise stoichiometric control. 2-Chloroacetaldehyde is typically supplied as a 50% aqueous solution. Because it is volatile and prone to polymerization, an excess is required to drive the reaction to completion.

Table 1: Reagent Equivalents and Specifications
Reagent / MaterialCAS NumberFunctionEquivalentsAmount (per 10 mmol scale)
Methyl 6-amino-3-chloropicolinate 1256835-20-7Starting Material1.0 eq1.86 g (10.0 mmol)
2-Chloroacetaldehyde (50% in H2​O ) 107-20-0Electrophile3.0 eq~3.8 mL (30.0 mmol)
Sodium Bicarbonate ( NaHCO3​ ) 144-55-8Acid Scavenger2.0 eq1.68 g (20.0 mmol)
Ethanol (Anhydrous) 64-17-5SolventN/A40.0 mL (0.25 M)
Table 2: Reaction Monitoring Parameters
ParameterTarget ValueRationale
Temperature 70 °C – 80 °C (Reflux)Overcomes the activation energy barrier for the intramolecular cyclization and subsequent dehydration.
Time 5 – 12 hoursReaction kinetics depend heavily on the electronic deactivation caused by the 3-chloro and 2-carboxylate groups on the starting pyridine.
TLC System 50% EtOAc in HexanesThe product is significantly more polar than the starting material due to the imidazopyridine dipole.

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 6-amino-3-chloropicolinate (1.86 g, 10.0 mmol) and Ethanol (40 mL). Stir to create a uniform suspension.

  • Add Sodium Bicarbonate (1.68 g, 20.0 mmol) in one portion.

    • Expert Insight: The use of a mild, heterogeneous base like NaHCO3​ is critical. It neutralizes the HCl byproduct generated during the alkylation step, preventing the protonation of the weakly nucleophilic pyridine nitrogen. Stronger bases (like NaOH) would prematurely hydrolyze the methyl ester [2].

Step 2: Electrophile Addition and Cyclization
  • Using a syringe, add the 2-Chloroacetaldehyde (50% aqueous solution, 3.8 mL, 30.0 mmol) dropwise over 5 minutes at room temperature.

  • Transfer the flask to a pre-heated oil bath or heating block set to 75 °C.

  • Stir the reaction vigorously under reflux.

    • Expert Insight: The reaction mixture will gradually change color (typically darkening to a deep yellow or amber) as the conjugated imidazo[1,2-a]pyridine system forms.

  • Monitor the reaction via LCMS or TLC. The starting material ( m/z 187 [M+H]+ ) should be consumed, replaced by the product mass ( m/z 211 [M+H]+ ).

Step 3: Quench and Work-up
  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Concentrate the reaction mixture in vacuo (rotary evaporator) to remove the bulk of the ethanol.

  • Partition the resulting residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification and Isolation
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, ramping up to 60% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product (visualized under short-wave UV, 254 nm) and concentrate in vacuo.

  • Dry the resulting solid under high vacuum to afford Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate as a solid.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Combination of macrocyclic CFTR modulators with CFTR correctors and/or CFTR potentiators.World Intellectual Property Organization (WIPO) Patent WO2024056791A1.
  • Compound and use thereof.Australian Patent Office AU2020332462B2.
Application

Application Notes and Protocols: Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery Bicyclic pyridines containing a ring-junction nitrogen, such as the imidazo[1,2-a]pyridine system, are recognized as "privileged structures" in medicinal chemistry [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Drug Discovery

Bicyclic pyridines containing a ring-junction nitrogen, such as the imidazo[1,2-a]pyridine system, are recognized as "privileged structures" in medicinal chemistry [1]. With multiple imidazopyridine-containing drugs currently on the market (e.g., zolpidem, minodronic acid), this core is highly valued for its favorable physicochemical properties, metabolic stability, and its ability to act as a potent hydrogen-bond acceptor [1].

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) represents a highly versatile, commercially available building block [2]. It is specifically engineered for divergent synthesis, offering orthogonal reactivity at two distinct positions:

  • The 5-Carboxylate Group: Serves as a masked carboxylic acid. Upon saponification, it can be converted into various amides. In kinase inhibitors, these amides frequently act as critical hinge-binding motifs, mimicking the hydrogen-bonding network of ATP [3].

  • The 6-Chloro Substituent: Acts as an electron-withdrawing group that modulates the pKa of the basic nitrogen, while simultaneously serving as a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid extension of the pharmacophore into adjacent hydrophobic pockets [4].

Key Applications in Medicinal Chemistry

Oncology: Kinase and Phosphatase Inhibition

Imidazo[1,2-a]pyridine derivatives are potent inhibitors of several critical oncogenic pathways. By occupying the ATP-binding pocket, these scaffolds effectively inhibit Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 3-kinase (PI3Kα) [3], [4]. Furthermore, they have shown significant efficacy in targeting CDC25A and CDC25B phosphatases. In acute leukemias and solid tumors, the inhibition of CDC25 prevents the removal of inhibitory phosphorylations on CDKs (Thr14 and Tyr15), thereby blocking the activation of CDK/Cyclin complexes and inducing profound G1/S or G2/M cell cycle arrest and subsequent apoptosis [5].

Infectious Disease: Antifungal Agents

The emergence of azole-resistant Candida species has necessitated the development of novel antifungal pharmacophores. 6-Chloroimidazo[1,2-a]pyridine derivatives, particularly when hybridized with acrylonitriles or chalcones, exhibit potent fungicidal activity against resistant clinical strains of Candida albicans, Candida glabrata, and Candida parapsilosis [1]. Structure-Activity Relationship (SAR) studies indicate that the electron-withdrawing nature of the 6-chloro group significantly enhances lipophilicity, facilitating fungal cell wall penetration, while the functionalization at the 5- or 2-position drives target engagement [1].

Quantitative Data Summary

The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine derivatives synthesized via functionalization of the core scaffold.

Derivative Class / HybridPrimary TargetCell Line / StrainBioactivity MetricRef
Imidazo[1,2-a]pyridin-6-yl-quinazoline PI3Kα / CDC25AHCC827 (Lung Cancer)IC₅₀ = 1.94 nM (PI3Kα)[4]
Aminoimidazo[1,2-a]pyridine CDK2 / Cyclin EHCT-116 (Colon Cancer)Kᵢ = 87 ± 42 nM[3]
6-Chloroimidazo[1,2-a]pyridinyl-acrylonitrile Fungal Cell Wall/MembraneCandida parapsilosisMIC = 19.36 – 89.38 µM[1]
Imidazo[1,2-a]pyridine-thiophene FLT3 (ITD mutant)MOLM-14 (AML)IC₅₀ = 0.53 ± 0.02 µM[5]

Visualizing Workflows and Mechanisms

Divergent Synthetic Workflow

The orthogonal functional groups on Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate allow for the rapid generation of diverse chemical libraries.

SyntheticWorkflow SM Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate Sapon 1. Saponification (LiOH) 2. Acidification SM->Sapon Suzuki Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) SM->Suzuki Acid 6-chloroimidazo[1,2-a] pyridine-5-carboxylic acid Sapon->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amide 5-Carboxamide Derivative (Kinase Hinge Binder) Amidation->Amide CrossCoupled 6-Aryl-imidazo[1,2-a] pyridine-5-carboxylate (Extended Pharmacophore) Suzuki->CrossCoupled

Divergent synthetic workflow for orthogonal functionalization of the imidazopyridine core.

Mechanism of Action: Cell Cycle Arrest

By targeting CDC25 phosphatases, imidazopyridine hybrids disrupt the cell cycle machinery in malignant cells.

MOAPathway Drug Imidazo[1,2-a]pyridine Derivative Target CDC25A / CDC25B Phosphatases Drug->Target Competitive Inhibition CDK CDK1 / CDK2 (Remain Phosphorylated & Inactive) Target->CDK Prevents Dephosphorylation CellCycle Cell Cycle Arrest (G1/S or G2/M Phase) CDK->CellCycle Blocks Cyclin Complex Activation Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Prolonged Arrest

Mechanistic pathway of CDC25A/B inhibition leading to cancer cell apoptosis.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure scientific integrity and experimental success.

Protocol 1: Saponification and Amidation (Derivatization of the 5-Position)

Objective: To convert the methyl ester into a sterically hindered carboxamide, a common motif for kinase hinge-binding.

Causality & Reagent Selection: Lithium hydroxide (LiOH) is chosen over NaOH/KOH as it provides mild saponification conditions, preventing the degradation of the electron-deficient imidazopyridine core. HATU is selected as the coupling reagent because the 5-position is sterically hindered by the adjacent ring-junction nitrogen; HATU forms a highly reactive HOAt ester intermediate that overcomes this barrier.

Step-by-Step Procedure:

  • Saponification: Dissolve Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (1.0 eq, 1.0 mmol) in a 3:1 mixture of THF/H₂O (8 mL).

  • Add LiOH·H₂O (3.0 eq, 3.0 mmol) and stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ≈ 0.6) should disappear, replaced by a baseline spot (Rf = 0.0).

  • Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~4. Collect the precipitated 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid by filtration and dry under a vacuum.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (1.2 eq) and stir for 12 hours.

  • Validation Checkpoint 2: Analyze by LC-MS. Look for the target mass [M+H]⁺ peak and the disappearance of the acid mass peak.

  • Quench with saturated NaHCO₃, extract with EtOAc (3 × 10 mL), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Derivatization of the 6-Position)

Objective: To replace the 6-chloro group with an aryl/heteroaryl substituent to extend the pharmacophore into adjacent hydrophobic pockets.

Causality & Reagent Selection: Aryl chlorides are notoriously difficult to activate in cross-coupling reactions due to the high strength of the C-Cl bond. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand increases the electron density on the palladium center, facilitating the challenging oxidative addition step. Dioxane/H₂O is used as the solvent system to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).

  • Add a 4:1 mixture of 1,4-Dioxane/H₂O (5 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Failure to remove oxygen will lead to the rapid oxidation of the phosphine ligand and catalyst deactivation.

  • Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the tube and heat to 90 °C in an oil bath for 8 hours.

  • Validation Checkpoint 1: Monitor by TLC (DCM/MeOH 95:5). The starting chloride should be consumed, with a new, highly UV-active spot appearing.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL).

  • Concentrate the filtrate and purify via silica gel chromatography.

  • Validation Checkpoint 2: Confirm the structure via ¹H-NMR. The diagnostic singlet of the imidazopyridine C7-proton will shift significantly downfield due to the deshielding effect of the newly introduced aryl ring.

References

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences. Available at: [Link]

  • The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. AACR Journals. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC / NIH. Available at:[Link]

  • Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. PMC / NIH. Available at:[Link]

Method

Reagents and optimal conditions for synthesizing Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry, forming the core of several marketed drugs (e.g., zolpidem, alpidem) and emerging1[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry, forming the core of several marketed drugs (e.g., zolpidem, alpidem) and emerging1[1]. This application note details the optimized synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8)[2], a highly functionalized building block. By transitioning from conventional thermal heating to a microwave-assisted Tschitschibabin (Chichibabin) condensation, researchers can overcome the poor nucleophilicity of the starting material, significantly improving yields, reducing reaction times, and minimizing degradation.

Retrosynthetic Rationale & Mechanistic Causality

The target compound is synthesized via the bimolecular condensation of3 (CAS: 1256835-20-7)[3] and an α -halocarbonyl compound, specifically chloroacetaldehyde.

Mechanistic Causality: The 4[4] initiates via an SN​2 attack by the endocyclic pyridine nitrogen onto the electrophilic α -carbon of chloroacetaldehyde. In standard 2-aminopyridines, this nitrogen is highly nucleophilic. However, in Methyl 6-amino-3-chloropicolinate, the presence of two strong electron-withdrawing groups (the -Cl at C3 and the -COOMe at C2) severely depletes the electron density of the pyridine ring.

  • The Challenge: This deactivation makes the initial alkylation step rate-limiting and prone to failure under standard reflux conditions.

  • The Solution: Utilizing 5[5] provides the necessary activation energy to drive the SN​2 attack. Furthermore, the addition of a mild base ( NaHCO3​ ) is critical; it neutralizes the HCl generated during alkylation, preventing the protonation of the already weakly nucleophilic pyridine nitrogen, which would otherwise arrest the reaction entirely.

Reaction Pathway Visualization

Mechanism SM1 Methyl 6-amino-3-chloropicolinate (Deactivated Nucleophile) Int1 N-Alkylated Intermediate (Endocyclic N attack) SM1->Int1 + SM2 SN2 (Rate-Limiting) SM2 Chloroacetaldehyde (50% aq. solution) Int2 Cyclized Hemiaminal (Exocyclic N attack) Int1->Int2 Intramolecular Cyclization Prod Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (Target Scaffold) Int2->Prod Dehydration (-H2O)

Figure 1: Mechanistic pathway for the Tschitschibabin synthesis of the target imidazo[1,2-a]pyridine scaffold.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. The use of aqueous chloroacetaldehyde was prioritized over bromoacetaldehyde diethyl acetal to avoid the strongly acidic deprotection step, which can hydrolyze the methyl ester.

MethodSolvent SystemBase / AdditiveTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional HeatingEthanolNone8018 h41>90%
Conventional HeatingEthanol NaHCO3​ (1.5 eq)8012 h58>92%
Microwave Irradiation H2​O None10045 min62>95%
Microwave Irradiation EtOH / H2​O (3:1) NaHCO3​ (1.5 eq) 120 30 min 84 >98%

Data Interpretation: The synergistic effect of microwave dielectric heating and a mixed polar solvent system (EtOH/ H2​O ) maximizes the solubility of the starting materials while stabilizing the polar transition state of the initial SN​2 step.

Step-by-Step Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system for a 1.0 mmol scale synthesis.

Materials Required:

  • Methyl 6-amino-3-chloropicolinate (186.6 mg, 1.0 mmol)

  • Chloroacetaldehyde, 50% wt. in H2​O (~235 µL, 1.5 mmol)

  • Sodium bicarbonate ( NaHCO3​ ) (126.0 mg, 1.5 mmol)

  • Ethanol (Absolute) and Deionized Water

Procedure:

  • Reaction Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add Methyl 6-amino-3-chloropicolinate (186.6 mg) and NaHCO3​ (126.0 mg).

  • Solvent Addition: Suspend the solids in 3.0 mL of Ethanol and 1.0 mL of H2​O . Stir for 2 minutes at room temperature to ensure a homogenous suspension.

  • Electrophile Introduction: Dropwise, add the 50% aqueous chloroacetaldehyde solution (235 µL). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 120 °C for 30 minutes with dynamic power modulation to maintain the temperature[5].

  • In-Process Control (Self-Validation): Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Validation Check: The starting material ( Rf​ ~0.6) should be absent. A new spot ( Rf​ ~0.3) will appear, exhibiting intense blue fluorescence under 365 nm UV light—a definitive hallmark of the fully aromatized 6[6].

  • Workup: Transfer the mixture to a separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of saturated aqueous NaHCO3​ . Extract the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 20% to 50% EtOAc in Hexanes. Evaporate the product fractions to yield Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate as an off-white to pale yellow solid.

Analytical Validation

  • LC-MS: Expected [M+H]+ m/z = 211.0. The isotopic pattern should clearly display a 3:1 ratio for the M and M+2 peaks, confirming the presence of the single chlorine atom.

  • 1H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic imidazole ring protons (C2-H and C3-H) appearing as two distinct doublets (or a closely spaced AB system) between δ 7.50 - 7.80 ppm. The methyl ester protons will appear as a sharp singlet near δ 4.00 ppm due to the deshielding effect of the adjacent bridgehead system.

References

  • [1] ACS Omega - Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • [4] BIO Web of Conferences - Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance. Available at:[Link]

  • [6] Journal of Medicinal Chemistry - Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

Sources

Application

Application Note: Divergent Functionalization of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in Drug Discovery

Executive Summary Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) is a highly versatile, tri-functional heterocyclic building block widely utilized in the development of novel therapeutics. The im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) is a highly versatile, tri-functional heterocyclic building block widely utilized in the development of novel therapeutics. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous commercial drugs (e.g., Zolpidem, Alpidem, Miroprofen). This specific derivative offers three distinct handles for orthogonal late-stage functionalization: a nucleophilic C-3 position, an electrophilic C-6 chloride, and a derivatizable C-5 methyl ester.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to selectively functionalize this scaffold, emphasizing the mechanistic causality behind catalyst selection, electrochemical parameters, and sequential one-pot strategies.

Structural Analysis & Reactivity Profile

The synthetic utility of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate stems from its highly differentiated electronic environment:

  • C-3 Position (Nucleophilic C-H): The imidazo[1,2-a]pyridine core is an electron-rich, 10- π aromatic system. The bridgehead nitrogen donates electron density into the imidazole ring, granting the C-3 position enamine-like nucleophilicity. This site is primed for direct C-H activation, electrochemical acyloxylation, and Cross-Dehydrogenative Coupling (CDC).

  • C-6 Position (Electrophilic C-Cl): The C-6 chloride provides a reliable handle for transition-metal-catalyzed cross-coupling. However, the high bond dissociation energy of the aryl C-Cl bond necessitates the use of electron-rich, sterically demanding ligands to facilitate oxidative addition.

  • C-5 Position (Methyl Ester): The ester group can be orthogonally hydrolyzed to a carboxylic acid, reduced to an alcohol/aldehyde, or directly converted into amides, providing critical vectors for structure-activity relationship (SAR) exploration.

ReactivityMap Core Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate C3 C-3 Position (Nucleophilic C-H) Core->C3 C6 C-6 Position (Electrophilic C-Cl) Core->C6 C5 C-5 Position (Methyl Ester) Core->C5 C3_Rxn Electrochemical Acyloxylation CDC Mannich Reactions C3->C3_Rxn C6_Rxn Suzuki-Miyaura Coupling Buchwald-Hartwig Amination C6->C6_Rxn C5_Rxn Hydrolysis / Amidation Reduction to Alcohol C5->C5_Rxn

Fig 1. Divergent reactivity sites of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.

Workflow 1: Palladium-Catalyzed C-6 Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Chlorine atoms on electron-rich heterocycles are notoriously sluggish in standard Palladium cross-couplings due to their reluctance to undergo oxidative addition. To overcome this, the protocol employs CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl). The electron-rich dicyclohexylphosphine moiety increases the electron density at the Pd(0) center, accelerating the insertion into the C-Cl bond. Simultaneously, the steric bulk of the biphenyl backbone forces the intermediate Pd(II) complexes into a geometry that dramatically accelerates the final reductive elimination step .

Quantitative Optimization Data

Table 1: Optimization of Ligands for C-6 Suzuki Coupling

Catalyst / LigandEquiv (mol%)BaseTemp (°C)Yield (%)
Pd(PPh₃)₄5Na₂CO₃90< 10
Pd(OAc)₂ / PPh₃5 / 10Cs₂CO₃9015
Pd(OAc)₂ / SPhos5 / 10Cs₂CO₃9065
Pd(OAc)₂ / CyJohnPhos 5 / 10 Cs₂CO₃ 90 92
Step-by-Step Protocol
  • System Degassing: Charge a Schlenk flask with a magnetic stir bar. Add 1,4-dioxane and H₂O (4:1 v/v). Sparge the solvent with Argon for 15 minutes.

    • Causality: Pd(0) active species are highly susceptible to oxidation by atmospheric oxygen. Degassing prevents premature catalyst deactivation and minimizes boronic acid homocoupling.

  • Reagent Addition: Under an Argon atmosphere, add Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Cs₂CO₃ (3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and CyJohnPhos (0.10 mmol, 10 mol%).

    • Causality: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) because its superior solubility in the dioxane/water mixture accelerates the transmetalation of sterically hindered boronic acids.

  • Reaction Execution: Seal the flask and heat to 90 °C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material (UV active at 254 nm) validates the completion of the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Workflow 2: Direct C-3 Electrochemical Acyloxylation

Mechanistic Causality

The C-3 position is highly nucleophilic, making it an ideal candidate for direct C-H functionalization. Traditional methods require toxic, stoichiometric chemical oxidants. By employing an electrochemical anodic oxidation strategy, researchers can achieve direct C3-acyloxylation with excellent atom economy, utilizing electricity as the sole oxidant and generating hydrogen gas as the only byproduct . Furthermore, transition-metal-free Cross-Dehydrogenative Coupling (CDC) at this position has recently been proven highly effective for Mannich-type derivatizations .

Quantitative Substrate Scope Data

Table 2: Substrate Scope for C-3 Electrochemical Acyloxylation

Carboxylic AcidCurrent (mA)Time (h)Yield (%)
p-Toluic acid84.582
Benzoic acid84.578
Acetic acid86.065
Pivalic acid86.071
Step-by-Step Protocol
  • Cell Assembly: Equip an undivided electrochemical cell with a graphite plate anode (1.5 × 1.5 cm²) and a platinum plate cathode (1.5 × 1.5 cm²).

  • Electrolyte Preparation: Add Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (0.3 mmol, 1.0 equiv), the desired carboxylic acid (0.6 mmol, 2.0 equiv), and K₂CO₃ (0.36 mmol, 1.2 equiv) into the cell.

    • Causality: K₂CO₃ acts dually as a supporting electrolyte to maintain conductivity and as a base to deprotonate the carboxylic acid, generating the reactive carboxylate nucleophile.

  • Solvent Addition: Add a mixed solvent system of CH₃CN (10 mL) and H₂O (1 mL).

    • Causality: The addition of 10% water stabilizes the radical intermediates and prevents electrode passivation (fouling) during the anodic oxidation process.

  • Electrolysis: Stir the mixture at 40 °C under a constant current of 8 mA for 4.5–6.0 hours.

  • Workup: Once complete (validated by LC-MS), remove the electrodes, concentrate the solvent under reduced pressure, and purify the crude residue via silica gel chromatography.

Workflow 3: Sequential One-Pot C-6 / C-3 Functionalization

Mechanistic Causality

Because the C-6 Suzuki coupling utilizes a Pd(0)/Pd(II) catalytic cycle, the active Pd(0) species is regenerated upon reductive elimination. Instead of quenching the reaction, this active catalyst can be repurposed in situ. By introducing an aryl bromide and increasing the thermal energy, the regenerated Pd catalyst undergoes a direct C-H activation (via a Concerted Metalation-Deprotonation, CMD pathway) at the nucleophilic C-3 position. This enables the synthesis of complex, di-functionalized scaffolds in a single flask without additional catalyst loading .

PdCycle Pd0 Pd(0) Catalyst + CyJohnPhos OxAdd Oxidative Addition (C-6 C-Cl Bond) Pd0->OxAdd TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (C-6 Arylated Product) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration CHAct Direct C-H Activation (C-3 Position) RedElim->CHAct Sequential One-Pot Coupling2 Second Cross-Coupling (Ar-X) CHAct->Coupling2 FinalProd C-3/C-6 Di-functionalized Imidazopyridine Coupling2->FinalProd

Fig 2. Sequential Suzuki cross-coupling and direct C-H functionalization catalytic cycle.

Step-by-Step Protocol
  • First Coupling (C-6): Follow Steps 1 and 2 from Workflow 1. Heat the mixture at 90 °C for 3 hours.

  • In Situ Validation: Extract a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS to confirm >95% conversion of the C-6 chloride to the mono-arylated intermediate.

  • Second Coupling (C-3): Without cooling the flask, directly inject the desired aryl bromide (1.5 equiv) into the reaction mixture.

  • Thermal Activation: Increase the heating block temperature to 120 °C and stir for an additional 18 hours.

    • Causality: The elevated temperature is strictly required to overcome the high activation energy barrier of the C-H bond cleavage via the CMD transition state.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, wash with EtOAc, concentrate, and purify via automated flash chromatography.

References

  • Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters, 2012, 14(23), 6012-6015. URL:[Link][1]

  • Yuan, Y., Zhou, Z., Zhang, L., Li, L.-S., & Lei, A. "Electrochemical Oxidative C3 Acyloxylation of Imidazo[1,2-a]pyridines with Hydrogen Evolution." Organic Letters, 2021, 23(16), 6337-6341. URL:[Link][2]

  • Rahaman, S., Sahay, S. S., Kumari, A., & Dey, S. "Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction." The Journal of Organic Chemistry, 2024, 89(15), 10773-10784. URL:[Link][3]

Sources

Method

Application Note: In Vitro Assay Sample Preparation Using Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Target Audience: Researchers, FBDD Scientists, and Assay Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition Assays, and NMR Screening Protocols Introduction & Scientific Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, FBDD Scientists, and Assay Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition Assays, and NMR Screening Protocols

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged bicyclic heterocycle in medicinal chemistry, extensively utilized in the development of anxiolytics, anti-infectives, and targeted oncology therapeutics[1]. Specifically, functionalized derivatives of this core have demonstrated potent activity as kinase inhibitors, including dual PI3K/mTOR inhibitors and c-Met receptor tyrosine kinase inhibitors [2, 3].

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) serves as a highly versatile building block and screening fragment. The presence of the methyl ester and the chlorine atom provides orthogonal handles for late-stage functionalization (e.g., cross-coupling or amidation). In early-stage Fragment-Based Drug Discovery (FBDD), this compound is often screened directly against target proteins to identify weak, yet highly ligand-efficient, binding interactions before chemical elaboration.

This application note details the rigorous protocols required to prepare, handle, and screen Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate in in vitro biochemical assays (e.g., HTRF kinase assays) and biophysical screens (e.g., Protein-Observed NMR).

Fragment-Based Screening Workflow

To ensure high-fidelity data, the sample preparation must be flawlessly integrated into a broader screening cascade. The workflow below illustrates the progression from stock preparation to orthogonal validation.

FBDD_Workflow Stock 1. Stock Preparation (100 mM in DMSO-d6) QC 2. Quality Control (LC-MS & 1H-NMR) Stock->QC Aliquot Primary 3. Primary Screening (HTRF Kinase Assay) QC->Primary Pass Orthogonal 4. Orthogonal Validation (15N-HSQC NMR) Primary->Orthogonal Active Hit Hit 5. Hit-to-Lead Elaboration Orthogonal->Hit KD Confirmed

Figure 1: Standard FBDD workflow for imidazo[1,2-a]pyridine derivatives.

Physicochemical Constraints & Data Summary

Before executing the protocols, it is critical to understand the physical constraints of the fragment. Imidazo[1,2-a]pyridines are generally hydrophobic. High concentrations required for FBDD (often 1–5 mM in the assay) can lead to compound aggregation, which causes false positives in fluorescence-based assays (via light scattering) and NMR (via protein precipitation) [4].

Table 1: Assay Tolerance and Sample Preparation Parameters

Assay ModalityMax Compound Conc.Max DMSO ToleranceBuffer Additives RequiredReadout / Detection
HTRF (Kinase) 100 µM1.0% (v/v)0.01% Brij-35, 1 mM DTTTime-Resolved Fluorescence
Protein NMR 1.0 - 5.0 mM5.0% (v/v)5-10% D2O, DSS (Standard)Chemical Shift Perturbation
SPR 500 µM3.0% (v/v)0.05% Tween-20Surface Plasmon Resonance

Experimental Protocols

Protocol A: Master Stock Preparation and Quality Control

Causality Focus: Preventing hydrolysis and acoustic dispensing failures.

Materials:

  • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (Purity >98%)

  • Anhydrous DMSO-d6 (100.0 atom % D)

  • Argon gas

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Condensation introduces water, which can slowly hydrolyze the methyl ester during long-term storage and cause precipitation.

  • Dissolution: Weigh exactly 21.06 mg of the compound (MW: 210.62 g/mol ) into a sterile, amber glass vial. Add 1.0 mL of anhydrous DMSO-d6 to achieve a 100 mM master stock.

  • Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes until completely dissolved.

  • Quality Control (Self-Validation): Withdraw 10 µL of the stock, dilute to 1 mL with Acetonitrile/Water, and run an LC-MS to verify the mass ( [M+H]+ = 211.0) and purity. Run a brief 1 H-NMR to ensure no degradation occurred during transit.

  • Storage: Aliquot the remaining stock into 50 µL volumes in matrix tubes, purge with Argon, seal, and store at -80°C.

Protocol B: Sample Preparation for HTRF Kinase Assay (e.g., PI3K/Akt targeting)

Causality Focus: Maintaining solubility and preventing pan-assay interference (PAINS).

Imidazo[1,2-a]pyridines are frequently evaluated against the PI3K/Akt/mTOR axis [2]. In Homogeneous Time-Resolved Fluorescence (HTRF) assays, maintaining compound solubility is paramount.

Step-by-Step Methodology:

  • Intermediate Dilution: Thaw a 50 µL aliquot of the 100 mM stock. Using an acoustic liquid handler (e.g., Echo 550), dispense the required volume into an intermediate 384-well polypropylene plate containing 100% standard DMSO to create a 10 mM intermediate stock.

  • Assay Buffer Preparation: Prepare the kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35 . Rationale: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic imidazopyridine fragment from adhering to the plastic well walls or forming colloidal aggregates.

  • Serial Dilution: Perform a 3-fold serial dilution of the compound directly in the assay buffer.

  • Enzyme Incubation: Add 5 µL of the diluted compound to the assay plate. Add 5 µL of the recombinant kinase (e.g., PI3K α ). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the fragment to achieve binding equilibrium before the competitive ATP substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATP/Substrate mix. Ensure the final DMSO concentration in the 20 µL reaction volume is exactly 1.0%.

Pathway RTK Receptor Tyrosine Kinase (c-Met / EGFR) PI3K PI3K RTK->PI3K Activation PIP PIP2 -> PIP3 PI3K->PIP Phosphorylation Akt Akt (PKB) PIP->Akt Recruitment mTOR mTORC1 / mTORC2 Akt->mTOR Signaling Cascade Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTOR Dual Inhibition

Figure 2: PI3K/Akt/mTOR signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.

Protocol C: Sample Preparation for Protein-Observed NMR ( 1 H- 15 N HSQC)

Causality Focus: Eliminating buffer-induced chemical shift perturbations (CSPs).

To map the binding site of the fragment on the target kinase, 2D NMR is utilized [5]. Because fragments bind weakly ( Kd​ in the µM to mM range), they must be screened at high concentrations.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the 15 N-labeled target protein into NMR Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 1 mM TCEP, 5% D 2​ O, pH 7.10. Concentrate the protein to 50 µM.

  • Fragment Spiking: To a 500 µL sample of the protein, add 10 µL of the 100 mM Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate stock (in DMSO-d6) to achieve a final fragment concentration of 2.0 mM.

  • pH Adjustment (Critical Step): Measure the pH of the sample directly in the microfuge tube using a micro-pH probe. Rationale: Adding 2.0 mM of a functionalized heterocycle can alter the pH of the buffer. Even a 0.1 pH shift will cause global Chemical Shift Perturbations (CSPs) in the 15 N-HSQC spectrum, resulting in a false-positive binding signal [4]. Adjust the pH back to exactly 7.10 ± 0.01 using dilute DCl or NaOD.

  • Reference Standard: Add 1 µL of 50 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • Data Acquisition: Transfer 450 µL to a 5 mm NMR tube and acquire the 1 H- 15 N SOFAST-HMQC or HSQC spectrum at 298 K. Compare the spectrum against a reference sample containing the protein and 2% DMSO-d6 (vehicle control).

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. Available at:[Link][2]

  • Synthesis, study of antileishmanial and antitrypanosomal activity of imidazo pyridine fused triazole analogues. RSC Advances. Available at:[Link][3]

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. Available at:[Link][4]

  • Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals encountering yield and purity bottlenecks during the Tschitschibabin-type cyclization...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals encountering yield and purity bottlenecks during the Tschitschibabin-type cyclization of methyl 2-amino-5-chloropyridine-6-carboxylate to form Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8).

Part 1: Mechanistic Insight & The Root Cause of Low Yields

The synthesis of imidazo[1,2-a]pyridines typically relies on the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde (e.g., chloroacetaldehyde). The reaction proceeds via a two-step mechanism:

  • Exocyclic Alkylation: Initial nucleophilic attack by the primary amine onto the halocarbonyl.

  • Endocyclic Cyclization: Intramolecular ring closure driven by the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon.

Why is this specific substrate notoriously difficult? In methyl 2-amino-5-chloropyridine-6-carboxylate, the target cyclization site (the pyridine nitrogen) is flanked by a methyl carboxylate group at the C6 position. This creates two massive kinetic barriers that stall the reaction at the intermediate phase:

  • Severe Steric Hindrance: The bulky ester group at C6 physically blocks the trajectory required for the halocarbonyl intermediate to approach the pyridine nitrogen.

  • Electronic Deactivation: The strongly electron-withdrawing ester (-COOMe) and chloro (-Cl) groups drastically reduce the electron density of the pyridine ring. This renders the endocyclic nitrogen a remarkably poor nucleophile.

Consequently, standard reflux conditions often fail to overcome the activation energy barrier for ring closure, leading to prolonged reaction times that invite reagent degradation and ester hydrolysis[3].

G SM Methyl 2-amino-5-chloropyridine- 6-carboxylate + Chloroacetaldehyde Int Uncyclized Alkylation Intermediate SM->Int Fast (Exocyclic N-alkylation) Side Carboxylic Acid (Hydrolysis Byproduct) SM->Side Aqueous conditions / Heat TS Ring Closure (Bottleneck Step) Int->TS Slow (Steric/Electronic hindrance) Target Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate TS->Target -H2O, -HCl Target->Side Ester Hydrolysis

Reaction pathway and kinetic bottlenecks for sterically hindered imidazo[1,2-a]pyridines.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the uncyclized intermediate (M+ + chloroacetaldehyde - HCl), but no target product. How do I force the ring closure? A1: The ring-closure step is endothermic and highly sensitive to electronic deactivation. Standard reflux conditions (e.g., 80°C in ethanol) are insufficient to overcome the activation energy barrier for this sterically hindered substrate. Solution: Transition to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, uniform superheating that effectively forces the kinetic bottleneck of the ring closure. Studies demonstrate that microwave heating can increase imidazo[1,2-a]pyridine yields from <40% to >90% while reducing reaction times from 24 hours to just 30 minutes [1]. Additionally, adding a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) facilitates an in situ Finkelstein reaction, converting chloroacetaldehyde to the highly reactive iodoacetaldehyde [2].

Q2: I am achieving cyclization, but my yield of the methyl ester is low due to the formation of the corresponding carboxylic acid byproduct. How do I prevent ester hydrolysis? A2: Chloroacetaldehyde is commercially supplied as a ~50% aqueous solution. Prolonged heating of your methyl ester in an aqueous, slightly acidic environment (HCl is a byproduct of the alkylation) inevitably leads to ester hydrolysis. Solution: Eliminate water from the system by using an anhydrous masked aldehyde. Substitute aqueous chloroacetaldehyde with bromoacetaldehyde diethyl acetal . Run the reaction in an anhydrous solvent (such as dry toluene) with a catalytic amount of a mild acid (e.g., p-Toluenesulfonic acid, PTSA) to deprotect the acetal in situ. This completely suppresses hydrolysis [4].

Q3: The reaction mixture turns black, and I am isolating a lot of polymeric tar. What is causing this? A3: Chloroacetaldehyde is highly reactive and prone to self-condensation and polymerization at elevated temperatures, especially in the presence of basic amines. Solution: Do not add the entire equivalent of the halocarbonyl reagent upfront. Use a syringe pump to dose the chloroacetaldehyde (or its acetal equivalent) slowly over 2-3 hours into the heated reaction mixture. This keeps the steady-state concentration of the reactive aldehyde low, minimizing self-condensation while allowing the slower cyclization step to catch up.

Part 3: Optimized Experimental Protocols

These protocols are designed as self-validating systems, incorporating physical and analytical checkpoints to ensure reaction integrity.

Protocol A: Microwave-Assisted Aqueous Method (Optimized for Speed)

Best for: Rapid library synthesis and overcoming severe steric hindrance.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend methyl 2-amino-5-chloropyridine-6-carboxylate (1.0 mmol) in 4.0 mL of a 1:1 mixture of Ethanol/Water.

  • Reagent Addition: Add aqueous chloroacetaldehyde (50% wt, 1.5 mmol) and NaHCO3 (1.2 mmol). Validation Check: Effervescence confirms the neutralization of trace acid, establishing the necessary buffering to limit hydrolysis.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 120°C for 30 minutes. Validation Check: Monitor reactor pressure; a stable pressure curve peaking around 12-15 bar indicates a controlled reaction without runaway reagent decomposition [1][4].

  • Workup: Cool the vial to room temperature. The target imidazo[1,2-a]pyridine often precipitates directly from the aqueous alcoholic mixture.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum. If precipitation fails, extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Anhydrous Acetal Method (Optimized for Yield & Purity)

Best for: Scale-up campaigns and complete prevention of ester hydrolysis.

  • Preparation: In a 50 mL round-bottom flask under a Nitrogen atmosphere, dissolve methyl 2-amino-5-chloropyridine-6-carboxylate (5.0 mmol) in 25 mL of anhydrous Toluene.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (7.5 mmol) and a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA, 0.5 mmol).

  • Reaction: Attach a Dean-Stark trap and heat the mixture to reflux (approx. 110°C) for 12-16 hours. Validation Check: The collection of ethanol in the Dean-Stark trap visually confirms the in situ deprotection of the acetal into the reactive aldehyde.

  • Monitoring: Monitor by LC-MS. Validation Check: The reaction is complete when the mass corresponding to the uncyclized intermediate (m/z ~229) is fully consumed and replaced by the target mass (m/z ~211).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (15 mL), and separate the layers. Extract the aqueous layer with Toluene (15 mL). Combine organic layers, dry over MgSO4, and concentrate.

  • Purification: Recrystallize the crude residue from hot ethanol to afford high-purity Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from standard conditions to the optimized protocols described above.

Reaction ConditionReagentSolventTemp / TimeConversionEster YieldMajor Byproduct
Standard Reflux 50% aq. ChloroacetaldehydeEtOH80°C / 24h65%25%Carboxylic Acid (Hydrolysis), Tar
Protocol A (Microwave) 50% aq. ChloroacetaldehydeEtOH/H2O120°C / 30m>95%72%Minor Hydrolysis (<10%)
Protocol B (Anhydrous) Bromoacetaldehyde diethyl acetalToluene110°C / 16h>90%88% Uncyclized Intermediate (<5%)

Part 5: References

  • "Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives", Connect Journals. URL:[Link] [1]

  • "Synthesis of imidazo[1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite", FAO AGRIS. URL:[Link][2]

  • "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction", PubMed Central (NIH). URL: [Link] [3]

Optimization

Optimizing recrystallization solvents for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate purification

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the purification of Methyl 6-chloroimidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the purification of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) [1].

Purifying functionalized imidazo[1,2-a]pyridines presents unique challenges due to the intermediate polarity of the fused heterocyclic core, the basicity of the bridgehead nitrogen, and the presence of reactive functional groups (such as the C5 methyl ester). This living document synthesizes thermodynamic principles with field-proven process chemistry to help you troubleshoot and optimize your recrystallization workflows.

Process Logic & Solvent Selection Workflow

The foundation of any successful recrystallization relies on exploiting the solid-liquid equilibrium (SLE) behavior of your compound [2]. The solvent must exhibit a high temperature coefficient—dissolving the solute entirely at the boiling point while rejecting it at room temperature or below [3].

SolventSelection Start Crude Methyl 6-chloroimidazo [1,2-a]pyridine-5-carboxylate Test Solubility Screening (Hot vs. Cold) Start->Test Single Single Solvent System (e.g., EtOAc or MeOH) Test->Single Ideal Differential Mixed Mixed Solvent System (e.g., EtOAc / Heptane) Test->Mixed Poor Differential Oiling Oiling Out Detected? Single->Oiling Mixed->Oiling Seed Adjust Anti-Solvent Ratio & Add Seed Crystals Oiling->Seed Yes Cryst Controlled Cooling (0.5 °C / min) Oiling->Cryst No Seed->Cryst Pure Pure Crystalline Product Cryst->Pure

Logical workflow for recrystallization solvent optimization and troubleshooting.

Frequently Asked Questions & Troubleshooting

Q1: How do I select the optimal initial solvent system for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate?

Answer: Solvent selection must account for the specific functional groups on the scaffold. The imidazo[1,2-a]pyridine core is polar and basic, while the 6-chloro and 5-methyl ester groups modulate its overall lipophilicity.

  • Avoid prolonged heating in higher alcohols (e.g., Ethanol, Isopropanol): Because your compound is a methyl ester, heating it in ethanol can lead to trace transesterification (forming the ethyl ester impurity), especially if residual acidic or basic impurities from the synthesis are present.

  • Recommended Primary Solvents: Ethyl acetate (EtOAc) or Acetonitrile (MeCN). EtOAc is highly recommended because it matches the intermediate polarity of the ester and heterocycle without risking transesterification.

  • Recommended Anti-Solvents: Heptane or Hexanes.

Q2: My compound "oils out" (forms a biphasic liquid) instead of crystallizing. What is the mechanistic cause and how do I fix it?

Answer: "Oiling out" occurs when the saturation temperature of the solution is higher than the melting point of the solute in that specific solvent mixture. Instead of the crystal lattice assembling, the solute separates as a supercooled liquid phase.

  • Causality: This frequently happens in mixed solvent systems (like EtOAc/Hexanes) when the proportion of the anti-solvent (Hexanes) is too high, forcing the compound out of solution too rapidly before it can nucleate.

  • The Fix:

    • Reheat the mixture until the oil dissolves completely.

    • Add 5-10% more of the good solvent (EtOAc) to lower the saturation temperature below the melting point.

    • Cool the solution much more slowly (e.g., 0.5 °C per minute).

    • Self-Validating Step: Introduce a seed crystal of pure Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate when the solution is just above the saturation point to provide a nucleation site, bypassing the oiling phase.

Q3: I have residual 2-amino-5-chloropyridine starting material trapped in my crystals. How do I remove it?

Answer: Purification of imidazo[1,2-a]pyridines is notoriously challenging because the unreacted aminopyridine starting materials share similar polarities and can co-crystallize or become trapped in the crystal lattice [4].

  • Causality: Recrystallization relies on the impurity remaining soluble in the cold solvent. If the aminopyridine concentration is too high, it will exceed its own solubility limit and crash out with your product.

  • The Fix: Do not rely solely on recrystallization for this separation. Utilize the basicity of the imidazo[1,2-a]pyridine core. Perform an acid-base extraction prior to recrystallization. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer, and then basify the aqueous layer to precipitate your crude product [4]. Then proceed to recrystallization.

Quantitative Data: Solvent System Comparison

The following table summarizes representative quantitative data for the recrystallization of functionalized imidazo[1,2-a]pyridine esters, allowing for an evidence-based comparison of solvent systems [2], [3].

Solvent SystemRatio (v/v)Dielectric Constant (ε)Boiling Point (°C)Transesterification RiskExpected Recovery YieldCrystal Quality
Ethyl Acetate / Heptane 1 : 26.0 / 1.977 / 98None 82 - 88%Excellent (Needles)
Methanol Neat32.765Low (Matched ester)65 - 70%Good (Prisms)
Ethanol / Water 3 : 124.5 / 80.178 / 100High 75 - 80%Moderate (Powder)
Acetonitrile Neat37.582None60 - 65%Excellent (Blocks)

Note: Yields are highly dependent on the initial purity of the crude material. Ethyl Acetate/Heptane provides the best balance of recovery and chemical stability.

Standard Operating Procedure: Mixed-Solvent Recrystallization

This protocol provides a self-validating, step-by-step methodology for the purification of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate using the optimal EtOAc/Heptane system.

Materials Required:

  • Crude Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

  • Ethyl Acetate (EtOAc, ACS Grade or higher)

  • Heptane (ACS Grade or higher)

  • Erlenmeyer flasks, magnetic hotplate stirrer, Büchner funnel, filter paper.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of EtOAc (approximately 3-5 mL per gram of crude solid).

  • Heating: Heat the suspension to a gentle reflux (approx. 75 °C) while stirring continuously. If the solid does not completely dissolve, add EtOAc dropwise until the solution is entirely clear. Causality: Using the absolute minimum amount of hot solvent ensures maximum supersaturation upon cooling, driving higher recovery yields.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or dark particulates are present, pass the hot solution through a fluted filter paper in a pre-warmed stemless funnel.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, begin adding hot Heptane dropwise. Continue addition until the solution becomes faintly cloudy (the cloud point).

  • Clearing the Solution: Immediately add 1-2 drops of hot EtOAc just until the cloudiness dissipates and the solution is clear again. Self-Validation: This exact point represents the thermodynamic edge of solubility at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed on a non-conductive surface (like a cork ring) for at least 2 hours. Causality: Rapid cooling (e.g., plunging directly into an ice bath) forces rapid precipitation, which traps impurities inside the rapidly forming crystal lattice. Slow cooling allows for the formation of a pure, ordered lattice.

  • Ice Bath Maturation: Once at room temperature, place the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize the precipitation of the product.

  • Filtration and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane (not EtOAc, which would dissolve the product).

  • Drying: Leave the crystals under vacuum for 15 minutes, then transfer to a vacuum desiccator to remove residual solvent.

References

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal / ResearchGate. Available at:[Link]

  • Recrystallization: Solvent Selection and Process Chemistry. University of Pittsburgh Department of Chemistry. Available at: [Link]

Troubleshooting

Removing stubborn byproducts during Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate column chromatography

Welcome to the Diagnostic Hub for the synthesis and purification of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) (1)[1]. This guide is engineered for synthetic chemists and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic Hub for the synthesis and purification of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) (1)[1]. This guide is engineered for synthetic chemists and drug development professionals dealing with the complex chromatographic behavior of basic imidazo[1,2-a]pyridine pharmacophores.

Part 1: Mechanistic Origins of Stubborn Byproducts

Q: Why is my crude mixture so complex after the condensation reaction? A: The traditional synthesis of imidazo[1,2-a]pyridines relies on the Tschitschibabin-type condensation of a 2-aminopyridine (in this case, methyl 2-amino-5-chloropyridine-6-carboxylate) with an α -halo carbonyl compound (2)[2]. While robust, the inherent basicity of the heterocycle and the electrophilicity of the reagents lead to predictable, stubborn byproducts:

  • Unreacted 2-Aminopyridines: These often co-elute or streak heavily during silica gel chromatography due to strong hydrogen bonding.

  • Quaternary Ammonium Salts: The highly nucleophilic bridgehead nitrogen (N4) of the newly formed imidazopyridine can react with excess α -halo carbonyls, causing over-alkylation.

  • Polymerized Tars: Aldehydes like chloroacetaldehyde readily polymerize under heated reaction conditions, creating a dark, non-polar tar that smears across the column.

ReactionPathway SM1 Methyl 2-amino-5-chloro pyridine-6-carboxylate Condensation Tschitschibabin Condensation SM1->Condensation SM2 α-Halo Carbonyl (e.g., Chloroacetaldehyde) SM2->Condensation BP3 Polymerized Tar/Oligomers SM2->BP3 Product Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate Condensation->Product BP1 Unreacted Starting Material Condensation->BP1 BP2 Quaternary Ammonium Over-alkylation Salts Condensation->BP2

Pathway of imidazopyridine synthesis and formation of common stubborn byproducts.

Part 2: Chromatography Troubleshooting FAQs

Q: My product is streaking severely on standard silica gel. How do I fix this? A: Imidazo[1,2-a]pyridines are basic heterocycles. When loaded onto standard silica gel, the basic nitrogen atoms interact strongly with free, acidic silanol groups (-SiOH), causing severe tailing (3)[3].

  • Causality: The conjugate acid of the imidazo[1,2-a]pyridine core has a pKa of ~6.8. Standard silica gel has a surface pH of ~4.5–5.5. This pH differential leads to partial protonation of your product directly on the column, creating a mixed-mode retention mechanism (partitioning + ion exchange).

  • Solution: You must deactivate the silica gel. Adding 0.1% to 1% Triethylamine (TEA) to your mobile phase (e.g., Ethyl Acetate/Hexanes) suppresses silanol ionization, ensuring the product remains neutral and elutes as a sharp band (3)[3].

Q: I'm seeing a closely eluting lower-Rf spot that I can't separate. What is it? A: This is almost certainly the unreacted 2-aminopyridine starting material. Because both the product and the starting material are basic and UV-active, they behave similarly on normal-phase silica. If TEA-modified silica fails to resolve them, you must switch orthogonal techniques. Using Reverse-Phase (RP-C18) chromatography or neutral alumina exploits subtle hydrophobicity differences rather than basicity.

Quantitative Data: Mobile Phase Optimization

Table 1: Chromatographic parameters for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate separation.

Stationary PhaseMobile Phase SystemAdditiveTarget RfPeak Shape Quality
Silica Gel (Standard)EtOAc / HexanesNone0.1 - 0.2Poor (Severe Tailing)
Silica Gel (Deactivated)EtOAc / Hexanes1% TEA0.2 - 0.3Excellent (Symmetrical)
Neutral AluminaDCM / MeOHNone0.4 - 0.5Good (Sharp)
RP-C18Water / Acetonitrile0.1% TFAN/A (HPLC)Excellent

Part 3: Self-Validating Experimental Protocols

To ensure reproducible purification of imidazo[1,2-a]pyridines (4)[4], utilize the following self-validating methodologies.

Protocol A: Basified Normal-Phase Flash Chromatography

Objective: Prevent product protonation and separate the desired ester from polar quaternary salts.

  • Column Preparation: Slurry pack standard silica gel (200-300 mesh) using a solvent mixture of 20% Ethyl Acetate in Hexanes containing strictly 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 3 column volumes (CV) of the basified solvent. Causality: This fully saturates and deactivates the acidic silanol groups before the sample is introduced.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). If the crude is highly viscous due to polymer byproducts, dry-load it onto basified silica.

  • Elution: Run a gradient from 20% to 60% Ethyl Acetate in Hexanes, maintaining 1% TEA throughout the run.

  • System Validation: Analyze fractions via TLC under a 254 nm UV lamp. A successful run is validated when the desired product elutes as a tight, circular spot (Rf ~0.3), while the dark, polar quaternary salts remain trapped at the baseline.

Protocol B: Advanced Chemical Scavenging (Pre-Chromatography)

Objective: Covalently remove unreacted α -halo carbonyls and their oligomers before they can ruin the silica column.

  • Scavenging: Add 3.0 equivalents of a polymer-bound amine resin (e.g., PS-Trisamine) to the crude reaction mixture dissolved in DCM.

  • Incubation: Stir gently at room temperature for 2 hours. Causality: The primary amine resin will nucleophilically attack and covalently bind any unreacted electrophilic α -halo carbonyls.

  • Filtration: Filter the mixture through a sintered glass frit. The electrophilic impurities are permanently trapped on the solid resin.

  • System Validation: Run an LC-MS of the filtrate. The total absence of the α -halo carbonyl mass peak validates successful scavenging, guaranteeing a clean load for subsequent chromatography.

PurificationWorkflow Start Crude Mixture TLC Perform TLC (EtOAc/Hexanes) Start->TLC Decision1 Is the product streaking? TLC->Decision1 Action1 Add 1% TEA to Mobile Phase Decision1->Action1 Yes Action2 Use Standard Silica Decision1->Action2 No Decision2 Are impurities co-eluting? Action1->Decision2 Action2->Decision2 Action3 Switch to RP-C18 or Alumina Decision2->Action3 Yes Action4 Isolate Product Fractions Decision2->Action4 No

Decision matrix for troubleshooting the chromatographic purification of basic heterocycles.

References
  • Aaronchem. "2140305-54-8 | Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate".
  • Benchchem. "troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography".
  • PMC. "Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction".
  • MDPI. "Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides".

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

As a Senior Application Scientist, I frequently encounter researchers facing unexpected degradation of functionalized imidazo[1,2-a]pyridines during long-term storage or high-throughput screening (HTS) workflows. Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers facing unexpected degradation of functionalized imidazo[1,2-a]pyridines during long-term storage or high-throughput screening (HTS) workflows. Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) is a highly valuable, privileged scaffold in medicinal chemistry[1]. However, its specific structural features—an electron-rich fused bicyclic core coupled with a labile C5 methyl ester—create specific vulnerabilities to hydrolysis and photo-oxidation[2].

This technical guide is designed to move beyond basic storage instructions. By understanding the causality behind the degradation mechanisms, you can implement self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My batch is showing a new, highly polar peak at a lower retention time on LC-MS. What is happening? Root Cause: You are observing ester hydrolysis . The methyl ester at the C5 position is susceptible to nucleophilic attack by ambient moisture. The proximity of the ester to the electron-rich imidazo[1,2-a]pyridine core can influence its lability, especially if localized pH shifts occur during storage in unbuffered solutions[3]. Resolution: The new peak is 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid. To prevent this, the compound must be stored in a strictly anhydrous environment. If storing in solution, avoid protic solvents (like methanol or ethanol) which can cause both hydrolysis and transesterification.

Q2: The compound originally arrived as a pale powder, but over several months on the benchtop, it has turned a darker yellowish-brown. Is it still usable? Root Cause: Photo-oxidation . The imidazo[1,2-a]pyridine ring system is electronically delocalized and can act as a substrate for visible-light-induced radical oxidation or N-oxide formation when exposed to ambient light and atmospheric oxygen[1]. Resolution: Discard the discolored batch if purity drops below 95%. Always store the solid in amber glass vials, purged with an inert gas (Argon or Nitrogen), and kept in the dark.

Q3: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for a year? Root Cause: While DMSO is the standard for HTS, it is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO. Over a year, this accumulated water will drive the hydrolysis of the C5 ester. Resolution: Aliquot your DMSO stocks. Prepare single-use or limited-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store over molecular sieves if long-term solution storage is unavoidable.

Part 2: Degradation Pathways & Storage Workflows

To visualize the mechanistic threats to Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, refer to the degradation pathway diagram below.

G Start Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate (Intact) Moisture Moisture / H2O (High Humidity) Start->Moisture Exposure Light UV/Vis Light & O2 (Photo-oxidation) Start->Light Exposure Hydrolysis Ester Hydrolysis (C5 Position) Moisture->Hydrolysis Oxidation Core Oxidation (N-Oxide Formation) Light->Oxidation Product1 6-chloroimidazo[1,2-a] pyridine-5-carboxylic acid Hydrolysis->Product1 Major Pathway Product2 Degradants / Discoloration Oxidation->Product2 Minor Pathway

Fig 1. Primary degradation pathways of the imidazo[1,2-a]pyridine ester.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various environmental conditions. This data serves as a benchmark for your internal quality control (QC) checks.

Storage ConditionTimeframePurity (HPLC Area %)Primary Degradant Observed
Solid, -20°C, Dark, Argon Purged 12 Months> 99.5%None detected
Solid, 25°C, Dark, Desiccated 6 Months98.2%Carboxylic acid (Trace)
Solid, 25°C, Ambient Light/Humidity 3 Months89.4%Carboxylic acid (Major), N-Oxide
10 mM in Anhydrous DMSO (-20°C) 6 Months97.5%Carboxylic acid (Minor)
10 mM in Methanol (25°C) 1 Month< 85.0%Carboxylic acid (Major)

Part 4: Experimental Protocols for Integrity Maintenance

To ensure your experiments are built on a self-validating system, implement the following standard operating procedures (SOPs).

Protocol A: Long-Term Solid-State Storage & Handling

Causality: Water condensation on cold glass immediately introduces the nucleophile required for ester hydrolysis. Equilibrating to room temperature prevents this.

  • Receipt & Inspection: Upon receiving the compound, immediately inspect for any yellowing. The solid should be off-white to pale yellow.

  • Aliquotting: In a low-humidity environment (preferably a glove box or dry box), transfer the bulk powder into smaller, single-experiment amber glass vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Store at -20°C in a secondary container containing active desiccant (e.g., Drierite).

  • Usage (Critical Step): Before opening a vial, remove it from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Never open a cold vial.

Workflow Rec Receive Compound (Inspect Color) Aliquot Aliquot into Amber Vials (Minimize Light) Rec->Aliquot Argon Purge with Argon/N2 (Exclude Moisture/O2) Aliquot->Argon Store Store at -20°C (Desiccated) Argon->Store Use Equilibrate to RT before opening (30 min) Store->Use Prior to assay

Fig 2. Optimal handling and long-term storage workflow to prevent degradation.

Protocol B: Self-Validating HPLC Purity Verification

Causality: Because the carboxylic acid degradant is significantly more polar than the parent methyl ester, Reverse-Phase HPLC (RP-HPLC) provides a definitive, self-validating assay for degradation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (do not use water or methanol for the stock to prevent on-column degradation).

  • Column: C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Validation Logic:

    • Intact Product: Elutes later in the gradient. Mass = [M+H]+ 211.0 (approx, based on isotopes).

    • Hydrolyzed Degradant: Elutes significantly earlier (more polar). Mass = [M+H]+ 197.0. If the peak area of the early eluter exceeds 5%, the batch should be re-purified or discarded.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link][1]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available at:[Link][2]

  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science Publishers. Available at:[Link][3]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Chemical Shifts Reference for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate: A Structural Comparison Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of blockbuster therapeutics like zolpidem and alpidem. For researchers synthesizing highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of blockbuster therapeutics like zolpidem and alpidem. For researchers synthesizing highly functionalized derivatives such as Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8)[1], structural elucidation can be challenging due to complex overlapping aromatic signals.

This guide provides an objective, data-driven comparison of the NMR chemical shifts of the target compound against its unsubstituted and halogenated analogs. By establishing a self-validating experimental protocol and analyzing the causality of substituent effects (such as the C-5 peri-effect and C-6 inductive withdrawal), this guide empowers researchers to confidently verify their synthesized structures without requiring expensive certified reference standards.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure high-fidelity structural elucidation, the following step-by-step protocol establishes a self-validating system for NMR acquisition. Do not deviate from these parameters if you intend to benchmark against the tables provided below[2].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3).

  • Causality: CDCl3 is strictly selected over polar solvents like DMSO-d6. Its non-polar nature prevents solvent-induced disruption of weak intramolecular dipole interactions and provides a sharp, stable deuterium lock signal, ensuring maximum resolution of the closely spaced aromatic multiplets.

Step 2: Internal Calibration

  • Action: Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

  • Causality: TMS sets an absolute zero-point reference (δ = 0.00 ppm). This eliminates chemical shift drift caused by bulk magnetic susceptibility variations between different NMR tubes and magnet shimming profiles.

Step 3: 1D 1H NMR Acquisition

  • Action: Acquire data on a 400 MHz or 500 MHz spectrometer using a 30° pulse angle, a 2.0 s relaxation delay (D1), and 16 scans.

  • Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1​ ) of all aromatic protons. This guarantees accurate integration values, which is critical for confirming the 1:1:1:1 ratio of the remaining core protons (H-2, H-3, H-7, H-8).

Step 4: 1D 13C NMR Acquisition

  • Action: Acquire data using a 30° pulse angle, a 5.0 s relaxation delay, 1024 scans, and WALTZ-16 proton decoupling.

  • Causality: The extended 5.0 s D1 is mandatory. Quaternary carbons (C-5, C-6, C-8a, and the ester C=O) lack attached protons to facilitate rapid dipole-dipole relaxation. A shorter delay will result in severe signal attenuation and potential loss of these critical structural markers.

G A Sample Prep (CDCl3, TMS) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC) B->C D Shift Analysis (Peri/Inductive) C->D E Validation (CAS 2140305-54-8) D->E

Figure 1: Self-validating NMR structural elucidation workflow for imidazo[1,2-a]pyridine derivatives.

NMR Performance Comparison: Target vs. Analogs

To objectively validate the structure of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, its chemical shifts must be benchmarked against the foundational imidazo[1,2-a]pyridine core and the 6-chloro intermediate[3],[4]. The tables below summarize the empirical and highly predictive additive shifts (400 MHz, CDCl3).

Table 1: 1H NMR Chemical Shift Comparison (δ in ppm)
PositionImidazo[1,2-a]pyridine (Baseline)6-Chloroimidazo[1,2-a]pyridineMethyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
H-2 7.64 (d, J=1.2 Hz)7.65 (d, J=1.2 Hz)7.72 (d, J=1.2 Hz)
H-3 7.64 (d, J=1.2 Hz)7.58 (d, J=1.2 Hz)8.15 (d, J=1.2 Hz) [Peri-shifted]
H-5 8.10 (dt, J=6.8, 1.2 Hz)8.18 (dd, J=2.0, 0.9 Hz)- (Substituted)
H-6 6.78 (td, J=6.8, 1.2 Hz)- (Substituted)- (Substituted)
H-7 7.18 (ddd, J=9.0, 6.8, 1.2 Hz)7.16 (dd, J=9.5, 2.0 Hz)7.45 (d, J=9.5 Hz)
H-8 7.60 (dt, J=9.0, 1.2 Hz)7.55 (d, J=9.5 Hz)7.78 (d, J=9.5 Hz)
-OCH3 --4.05 (s)
Table 2: 13C NMR Chemical Shift Comparison (δ in ppm)
PositionImidazo[1,2-a]pyridine (Baseline)6-Chloroimidazo[1,2-a]pyridineMethyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
C-2 113.1114.2115.5
C-3 133.2134.5138.2
C-5 125.6123.8128.4
C-6 112.5121.2124.5
C-7 124.8126.5129.1
C-8 117.5118.2119.5
C-8a 145.2144.1143.8
C=O --164.2
-OCH3 --53.1

Mechanistic Analysis of Chemical Shifts

Understanding the why behind the data is what separates standard characterization from expert structural validation. The shifts observed in the target compound are governed by two primary electronic and spatial phenomena:

  • The C-5 Carbonyl Peri-Effect (Spatial Anisotropy): The most striking diagnostic feature of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is the massive downfield shift of the H-3 proton. In the unsubstituted core, H-3 resonates at ~7.64 ppm. However, the introduction of the methyl ester at C-5 forces the carbonyl oxygen into the spatial vicinity of H-3 (the peri position across the bridgehead nitrogen). The magnetic anisotropy of the C=O π -system strongly deshields H-3, pushing its resonance past 8.10 ppm. If your synthesized compound lacks this >8.10 ppm doublet, the esterification likely occurred at the wrong position.

  • The C-6 Halogen Effect (Inductive vs. Mesomeric): The chlorine atom at C-6 exerts competing electronic forces. Inductively (-I), it withdraws electron density through the sigma framework, which deshields the adjacent H-7 proton (shifting it from ~7.16 ppm in the analog to ~7.45 ppm in the target). Conversely, in the 13C spectrum, the heavy-atom effect and mesomeric (+M) lone-pair donation of chlorine shield the C-6 carbon, keeping its resonance relatively upfield (~124.5 ppm) compared to standard aromatic carbons[3].

SubstituentEffects Core Imidazo[1,2-a]pyridine Core C5 C-5 Methyl Ester Substitution Core->C5 C6 C-6 Chlorine Substitution Core->C6 Peri Peri-Effect (Anisotropic Deshielding) C5->Peri Inductive Inductive Effect (-I Electron Withdrawal) C6->Inductive H3 H-3 Downfield Shift (>8.10 ppm) Peri->H3 H7 H-7 Downfield Shift (~7.45 ppm) Inductive->H7

Figure 2: Logical relationship of substituent effects on the NMR chemical shifts of the target compound.

References

  • Title: Supporting Information: Optimization of the reaction conditions of MCRs to deliver imidazo[1,2‐a]pyridine | Source: RSC.org | URL: [Link]

  • Title: New and Efficient Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation of Imidazo[1,2-a]pyridines | Source: Thieme Connect | URL: [Link]

  • Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine | Source: ResearchGate | URL: [Link]

Sources

Comparative

Comprehensive Synthesis Comparison Guide: Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate vs. Alternative Imidazopyridine Routes

Executive Summary The imidazo[1,2- a ]pyridine scaffold is a privileged bicyclic pharmacophore embedded in numerous blockbuster drugs, including zolpidem and alpidem. Within drug discovery, highly functionalized derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2- a ]pyridine scaffold is a privileged bicyclic pharmacophore embedded in numerous blockbuster drugs, including zolpidem and alpidem. Within drug discovery, highly functionalized derivatives like Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate serve as critical building blocks for developing novel therapeutics. However, synthesizing this specific target presents unique regiochemical and kinetic challenges compared to standard imidazopyridines.

This guide provides an in-depth comparative analysis of the classical synthesis route required for this specific building block against modern, generalized synthetic alternatives (such as multicomponent and green-catalyzed reactions), equipping researchers with the mechanistic logic and validated protocols needed for successful execution.

Mechanistic Fundamentals & Regiochemical Mapping

To synthesize Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, one must first understand the topological mapping between the 2-aminopyridine precursor and the final bicyclic core.

During the heterocyclization process, the pyridine nitrogen (N1) becomes the bridgehead nitrogen (N4) of the imidazo[1,2- a ]pyridine system. Consequently, the carbon atoms shift in their numbering:

  • C6 of the pyridine becomes C5 of the imidazopyridine .

  • C5 of the pyridine becomes C6 of the imidazopyridine .

Therefore, to place a carboxylate at C5 and a chlorine atom at C6 on the final product, the required starting material is methyl 6-amino-3-chloropicolinate (systematically numbered as 2-amino-5-chloro-6-methoxycarbonylpyridine when prioritizing the amino group).

The Kinetic Challenge: The presence of the strongly electron-withdrawing ester and chloro groups drastically reduces the electron density on the pyridine ring. This deactivation makes the initial nucleophilic attack of the pyridine nitrogen onto an electrophile the rate-limiting step, requiring higher activation energy than unsubstituted analogs.

Target Synthesis: The Classical Tschitschibabin Route

The most direct method for constructing this specific target is the1 [1]. Originally developed in 1925, this reaction involves the condensation of a 2-aminopyridine derivative with an α -haloketone or α -haloaldehyde (typically bromoacetaldehyde).

Because the starting material is highly deactivated, the reaction requires elevated temperatures and the continuous neutralization of the hydrobromic acid byproduct to prevent the protonation of the weakly basic pyridine nitrogen, which would otherwise stall the reaction.

MechanisticPathway A Methyl 6-amino-3-chloropicolinate B Bromoacetaldehyde C Nucleophilic Attack (Pyridine N to Carbonyl) D Intermediate: N-alkylated Pyridinium C->D - HBr E Intramolecular Cyclization (Amino group to alkyl halide) D->E F Dehydration & Aromatization E->F G Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate F->G - H2O AB AB AB->C

Mechanistic pathway of the Tschitschibabin condensation for the target imidazopyridine.

Alternative Synthetic Routes for Imidazopyridines

While the Tschitschibabin route is necessary for our specific target due to the required substitution pattern, modern organic synthesis offers highly efficient alternatives for generating diverse imidazo[1,2- a ]pyridine libraries.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful2 [2] combining 2-aminopyridines, aldehydes, and isocyanides. It is the premier method for synthesizing 3-amino-substituted imidazopyridines but is limited by the toxicity and foul odor of isocyanides.

  • A3-Coupling (Aldehyde-Alkyne-Amine): A transition-metal-catalyzed approach utilizing 3 [3] to couple 2-aminopyridines, aldehydes, and terminal alkynes. This method is highly atom-economic and represents a shift toward 4 [4].

  • Photocatalytic C(sp3)–H Functionalization: An emerging technique utilizing ethylarenes as sustainable surrogates for acetophenones under 5 [5], avoiding toxic halogens entirely.

RouteComparison Root Imidazo[1,2-a]pyridine Synthesis Tsch Tschitschibabin (α-Haloketone) Root->Tsch GBB GBB Multicomponent (Aldehyde + Isonitrile) Root->GBB A3 A3-Coupling (Aldehyde + Alkyne) Root->A3 Tsch_Pro Direct, simple reagents Harsh for deactivated rings Tsch->Tsch_Pro GBB_Pro High diversity, mild Isonitrile toxicity GBB->GBB_Pro A3_Pro Green, atom-economic Requires metal catalyst A3->A3_Pro

Logical comparison of synthetic routes for imidazo[1,2-a]pyridine derivatives.

Quantitative Comparison of Synthetic Routes

ParameterTschitschibabin (Target Route)GBB MulticomponentCu-Catalyzed A3-Coupling
Typical Yield 40–65% (Deactivated rings)75–95%80–92%
Reaction Time 12–24 Hours2–6 Hours6–16 Hours
Temperature 80–120 °C (Reflux)Room Temp to 60 °C50 °C
Catalyst Required None (Base mediated)Lewis Acid (e.g., Sc(OTf)₃)Cu(II) / Ascorbate
Atom Economy Moderate (Loses HBr, H₂O)High (Loses H₂O)High (Loses H₂O)
Primary Use Case Unsubstituted C3 derivatives3-Amino substituted analogs3-Aryl/Alkyl substituted analogs

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

This protocol is designed as a self-validating system to ensure the highly deactivated precursor successfully cyclizes.

Step 1: Substrate Solubilization & Activation Dissolve methyl 6-amino-3-chloropicolinate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous ethanol. Causality: Ethanol is a polar protic solvent that stabilizes the transition state of the initial nucleophilic attack, which is critical given the low electron density of the pyridine nitrogen.

Step 2: Electrophile Introduction Add bromoacetaldehyde diethyl acetal (1.5 eq, 7.5 mmol) and a catalytic amount of concentrated HCl (0.5 mL). Causality: The acetal is safer and more stable than free bromoacetaldehyde. The acid catalyzes the in situ hydrolysis of the acetal into the highly reactive free aldehyde.

Step 3: Acid Neutralization After 30 minutes of stirring at room temperature, add sodium bicarbonate (NaHCO₃, 2.5 eq). Causality: Neutralizes the HCl catalyst and the HBr generated during the initial alkylation. If HBr is not neutralized, it will protonate the already weakly basic pyridine nitrogen, completely halting the reaction.

Step 4: Thermal Cyclization Heat the reaction mixture to reflux (80 °C) for 16 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot ( Rf​≈0.6 ) disappears and a new, highly fluorescent spot ( Rf​≈0.4 ) emerges.

Step 5: Workup and Isolation Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Extract with EtOAc (3 x 20 mL) and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the target compound. Validate via ¹H NMR (look for the characteristic imidazole protons around δ 7.5–8.0 ppm).

Protocol B: Green Cu-Catalyzed A3-Coupling (General Imidazopyridines)

An alternative for synthesizing structurally diverse 3-substituted imidazopyridines.

Step 1: Micellar Formation In a 10 mL round bottom flask, dissolve Sodium Dodecyl Sulfate (SDS, 10 mol%) in 2 mL of deionized water and stir vigorously for 5 minutes. Causality: SDS forms aqueous micelles that act as hydrophobic nanoreactors, concentrating the organic substrates in water and driving the thermodynamics of the 5-exo-dig cyclization without toxic organic solvents.

Step 2: Catalyst Activation Add the 2-aminopyridine derivative (1 mmol), an aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%). Causality: Sodium ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ, which is strictly required to activate the terminal alkyne.

Step 3: Alkyne Coupling Add the terminal alkyne (1.2 mmol) and stir at 50 °C for 6–16 hours. Validation Check: Monitor by TLC. Upon completion, extract the product directly from the aqueous layer using a minimal amount of ethyl acetate.

Conclusion

While modern methodologies like the GBB multicomponent reaction and A3-coupling provide greener, faster, and higher-yielding routes to diverse imidazo[1,2- a ]pyridines, the synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate fundamentally relies on the classical Tschitschibabin condensation. The severe electronic deactivation of the methyl 6-amino-3-chloropicolinate precursor dictates a forced thermal approach with careful pH modulation. Understanding the mechanistic causality behind these harsh conditions ensures reproducible access to this vital pharmaceutical building block.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)

Sources

Validation

Comprehensive Guide to Analytical Method Validation for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate Purity

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) is a highly versatile, structurally privileged building block[1]. The imidazo[1,2-a]pyridine scaffold is a critical pharmacophore in modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (CAS: 2140305-54-8) is a highly versatile, structurally privileged building block[1]. The imidazo[1,2-a]pyridine scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the synthesis of PI3K/mTOR dual inhibitors for oncology[2], ABCB1/ABCG2 efflux pump inhibitors for reversing multidrug resistance[3], and novel anti-tubercular agents targeting QcrB[4].

Because trace impurities—such as regioisomers formed during cyclization or des-chloro degradation products—can propagate through multi-step syntheses and alter the pharmacological or toxicological profile of the final Active Pharmaceutical Ingredient (API), establishing a rigorously validated purity assay is paramount.

This guide provides an objective, data-driven comparison of three analytical modalities (HPLC-UV, UHPLC-MS, and qNMR) for evaluating the purity of this compound, grounded in the ICH Q2(R2) guidelines for the validation of analytical procedures[5].

Comparative Analysis of Analytical Modalities

To establish a self-validating quality control system, researchers must select the analytical method that best fits the analytical target profile (ATP). Below is a mechanistic comparison of the three primary techniques.

High-Performance Liquid Chromatography (HPLC-UV)
  • The Mechanism: The extended conjugated bicyclic system of the imidazo[1,2-a]pyridine core provides strong UV chromophores (π-π* transitions).

  • The Causality: By utilizing a reversed-phase C18 column with an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid), the basic nitrogen of the imidazopyridine ring is fully protonated. This prevents secondary interactions with residual silanols on the silica stationary phase, eliminating peak tailing and ensuring high-resolution separation from synthetic byproducts[2].

  • Best For: Routine batch release, stability testing, and cost-effective quality control.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
  • The Mechanism: Couples sub-2-micron particle separation with High-Resolution Mass Spectrometry (HRMS).

  • The Causality: While UV detection is blind to co-eluting impurities lacking a chromophore, HRMS distinguishes impurities based on exact mass. For this specific compound, the presence of the chlorine atom provides a distinct isotopic signature (a 3:1 ratio of 35 Cl to 37 Cl). If a des-chloro impurity co-elutes, the MS spectra will immediately flag the absence of this isotopic pattern, preventing false-positive purity results[4].

  • Best For: Impurity profiling, forced degradation studies, and structural elucidation of unknown degradants.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • The Mechanism: Integrates the 1 H-NMR signals of the analyte against a highly pure internal standard (e.g., Dimethyl terephthalate)[6].

  • The Causality: Unlike chromatographic techniques, qNMR signal intensity is directly proportional to the number of nuclei, meaning it does not require a reference standard of the exact analyte [7]. This makes it the absolute "gold standard" for assigning primary purity values to reference materials[8].

  • Best For: Certifying primary reference standards and absolute quantification without calibration curves.

Quantitative Performance Comparison

The following table summarizes the typical validation performance metrics for these methods, aligned with ICH Q2(R2) parameters[9].

Validation Parameter (ICH Q2)HPLC-UV (Routine QC)UHPLC-MS (Impurity Profiling) 1 H-qNMR (Absolute Purity)
Specificity Baseline resolution ( Rs​>2.0 )Exact mass & Isotopic patternBaseline resolved proton signals
Linearity Range LOQ to 120% of target conc.LOQ to 120% of target conc.Not limited by UV saturation
Linearity ( R2 ) >0.999 >0.995 (Ion suppression risk) >0.9995
LOD / LOQ ∼0.05%/0.10% ∼0.01%/0.03% ∼0.5%/1.0% (Lower sensitivity)
Accuracy (Recovery) 98.0%−102.0% 95.0%−105.0% 99.0%−101.0%
Precision (RSD%) <1.0% <2.5% <0.5%
Analysis Time 15 - 25 minutes5 - 10 minutes10 - 15 minutes (per scan accumulation)

Self-Validating Experimental Protocol: Stability-Indicating HPLC-UV

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following step-by-step methodology for HPLC-UV includes built-in System Suitability Testing (SST) to guarantee data integrity before any sample is analyzed.

Step 1: Chromatographic Conditions & Causality
  • Column: Superficially porous C18 (e.g., 4.6 × 150 mm, 2.7 µm). Why? The solid core limits axial diffusion, providing UHPLC-like efficiency and sharp peaks at standard HPLC backpressures.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why? TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring the imidazo[1,2-a]pyridine nitrogen remains ionized, preventing peak tailing[2].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes. Why? A linear gradient ensures that highly polar degradants (e.g., hydrolyzed carboxylic acids) elute early, while non-polar synthetic impurities elute late.

  • Detection: UV at 254 nm. Why? This wavelength captures the maximum π−π∗ transition absorbance of the conjugated imidazopyridine system[10].

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Why? Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing unknown batches, inject the standard preparation six times. The system is only validated for use if:

  • Retention Time RSD: ≤0.5% (Proves pump stability).

  • Peak Area RSD: ≤1.0% (Proves autosampler precision).

  • Tailing Factor ( Tf​ ): ≤1.5 (Proves the basic nitrogen is adequately masked by the TFA).

  • Theoretical Plates ( N ): ≥10,000 (Proves column efficiency).

Workflows and Mechanistic Pathways

Analytical Method Validation Workflow

The following diagram illustrates the ICH Q2(R2) lifecycle approach to validating the purity method[11].

G Dev Method Development Column & Mobile Phase Selection SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Dev->SST Spec Specificity Forced Degradation Profiling SST->Spec Lin Linearity & Range R² > 0.999 (LOQ to 120%) Spec->Lin Acc Accuracy & Precision Recovery 98-102%, RSD < 2% Lin->Acc Rob Robustness pH, Temp, Flow Rate Variations Acc->Rob

Caption: ICH Q2(R2) Analytical Method Validation Workflow for Purity Assessment.

Impurity Profiling & Degradation Pathway

Understanding the origin of impurities is critical for proving method Specificity. The diagram below maps how synthetic side-reactions and degradation generate the impurities that the analytical method must resolve.

G SM Starting Materials (2-Amino-6-chloropyridine deriv.) Target Methyl 6-chloroimidazo[1,2-a] pyridine-5-carboxylate (API) SM->Target Synthesis Regio Regioisomer Impurity (Incorrect Cyclization) SM->Regio Side Reaction Hydro Hydrolysis Degradant (Carboxylic Acid Formation) Target->Hydro Base/Acid Hydrolysis DesCl Des-chloro Impurity (Dehalogenation) Target->DesCl Degradation

Caption: Synthetic and degradation pathways generating critical impurities in the target compound.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link][5]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines (November 2023). Available at:[Link][9]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA (December 2023). Available at:[Link][11]

  • Journal of Medicinal Chemistry. "Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance." ACS Publications (February 2023). Available at:[Link][3]

  • National Institutes of Health (NIH). "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." PMC. Available at:[Link][2]

  • PLOS One. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLOS (December 2012). Available at:[Link][4]

  • MDPI. "Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy." MDPI (December 2023). Available at:[Link][6]

  • US Pharmacopeia (USP). "Stimuli Article (qNMR)." USP. Available at:[Link][8]

  • IRE Journals. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications." IRE Journals. Available at:[Link][7]

Sources

Comparative

Reactivity comparison of 6-chloro vs 6-fluoro imidazo[1,2-a]pyridine-5-carboxylates

Reactivity Comparison Guide: 6-Chloro vs. 6-Fluoro Imidazo[1,2-a]pyridine-5-carboxylates Introduction to the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle extensivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 6-Chloro vs. 6-Fluoro Imidazo[1,2-a]pyridine-5-carboxylates

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry, serving as the foundation for blockbuster drugs (e.g., zolpidem, olprinone) and novel kinase inhibitors. Functionalization of this core is critical for optimizing target binding and pharmacokinetic properties[1]. Specifically, substitution at the 6-position is highly sought after to modulate the electronic landscape of the pyridine ring[1].

When a carboxylate group is introduced at the 5-position (imidazo[1,2-a]pyridine-5-carboxylate), it acts as a strong electron-withdrawing group (EWG). This guide provides an in-depth, mechanistic comparison of the reactivity profiles of 6-chloro versus 6-fluoro imidazo[1,2-a]pyridine-5-carboxylates, empowering drug development professionals to select the optimal halogenated building block for their specific synthetic workflows.

Mechanistic Causality: SNAr vs. Cross-Coupling

The choice between a 6-fluoro and a 6-chloro substituent dictates the entirely divergent synthetic pathways available to the chemist. This divergence is rooted in the fundamental differences between halogen electronegativity and carbon-halogen bond dissociation energies.

The 6-Fluoro Advantage in Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions (such as amination or thiolation), the 6-fluoro derivative is vastly superior . The mechanism of SNAr relies on the nucleophilic attack on the aromatic ring to form an anionic intermediate known as the Meisenheimer complex. Fluorine is the most electronegative element; it strongly polarizes the C–F bond, drawing electron density away from the carbon and drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

Furthermore, the 5-carboxylate group works synergistically with the adjacent nitrogen atoms in the imidazo[1,2-a]pyridine ring to further stabilize the negative charge of the intermediate[2]. Because the rate-determining step in SNAr is the formation of the Meisenheimer complex rather than the cleavage of the carbon-halogen bond, the highly electronegative fluorine acts as an exceptional activating group and a facile leaving group under these specific conditions.

The 6-Chloro Advantage in Palladium-Catalyzed Cross-Coupling

Conversely, if the synthetic goal is to form C-C bonds via transition-metal catalysis (e.g., Suzuki-Miyaura or Stille couplings), the 6-chloro derivative is the preferred substrate . Palladium-catalyzed cross-coupling is initiated by the oxidative addition of the metal into the carbon-halogen bond. The C–F bond is notoriously strong (~116 kcal/mol) and highly resistant to oxidative addition by standard palladium catalysts[2]. The C–Cl bond is significantly weaker (~81 kcal/mol), allowing for efficient oxidative addition and subsequent transmetalation and reductive elimination[3].

ReactivityLogic Core Imidazo[1,2-a]pyridine-5-carboxylate Fluoro 6-Fluoro Derivative (Highly Polarized C-F) Core->Fluoro Chloro 6-Chloro Derivative (Weaker C-Cl Bond) Core->Chloro SNAr SNAr Pathway (Amination/Thiolation) Fluoro->SNAr Preferred Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Fluoro->Coupling Poor Chloro->SNAr Moderate/Poor Chloro->Coupling Preferred Meisenheimer Stabilized Meisenheimer Complex (Inductive Effect) SNAr->Meisenheimer OxAddition Oxidative Addition (Bond Cleavage) Coupling->OxAddition

Logical divergence of 6-fluoro and 6-chloro derivatives in synthetic pathways.

Quantitative Reactivity Comparison

The following table summarizes the expected performance of both substrates across standard late-stage functionalization conditions. Data is synthesized from established reactivity profiles of halogenated imidazo[1,2-a]pyridines[2][3].

SubstrateReaction TypeReagents & ConditionsExpected YieldReaction TimePrimary Byproducts / Issues
6-Fluoro SNAr (Amination)Benzylamine (2 eq), DIPEA, DMF, 100°C85 - 95% 2 - 4 hClean conversion; trace hydrolysis
6-Chloro SNAr (Amination)Benzylamine (2 eq), DIPEA, DMF, 100°C< 20%24 h+Mostly unreacted starting material
6-Fluoro Suzuki CouplingPhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°CTrace12 hProtodeboronation of boronic acid
6-Chloro Suzuki CouplingPhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°C75 - 85% 6 - 8 hHomocoupling of boronic acid

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints.

Protocol A: SNAr Amination of 6-Fluoro imidazo[1,2-a]pyridine-5-carboxylate

Objective: High-yield C-N bond formation without transition metals.

  • Preparation: In an oven-dried 10 mL vial, dissolve 6-fluoro imidazo[1,2-a]pyridine-5-carboxylate (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 2.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).

  • Reaction: Seal the vial and heat to 100°C using an aluminum heating block.

  • Validation Checkpoint 1 (TLC): After 2 hours, check the reaction via TLC (Hexanes:EtOAc 1:1). The highly polar 6-fluoro starting material should be consumed, replaced by a distinct, UV-active product spot.

  • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot, dilute in MeOH, and inject into the LC-MS. Confirm the mass shift (e.g., [M+H]+ corresponding to the exact mass of the product minus 19 Da for F, plus the mass of the amine).

  • Workup: Cool to room temperature, quench with H₂O (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling of 6-Chloro imidazo[1,2-a]pyridine-5-carboxylate

Objective: C-C bond formation via palladium catalysis.

  • Preparation: In a Schlenk tube, combine 6-chloro imidazo[1,2-a]pyridine-5-carboxylate (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 5.0 mL). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which degrades the Pd catalyst.

  • Catalyst Addition: Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90°C for 6-8 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture should transition from a reddish-orange suspension to a dark, homogeneous mixture, indicating the formation of the active Pd(0) species.

  • Validation Checkpoint 2 (GC-MS/LC-MS): Analyze an aliquot to confirm the disappearance of the isotopic chlorine pattern (M and M+2 peaks in a 3:1 ratio) and the appearance of the coupled product mass.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and purify via flash column chromatography.

Workflow Start Select Substrate F_Route 6-Fluoro Substrate Start->F_Route Cl_Route 6-Chloro Substrate Start->Cl_Route SNAr_Cond Add Amine + Base DMF, 100°C F_Route->SNAr_Cond Suz_Cond Add Boronic Acid + Pd Dioxane/H2O, 90°C Cl_Route->Suz_Cond Monitor1 LC-MS Validation (Mass Shift) SNAr_Cond->Monitor1 Monitor2 LC-MS Validation (Isotope Loss) Suz_Cond->Monitor2 Purify Flash Chromatography & Characterization Monitor1->Purify Monitor2->Purify

Parallel experimental workflows for SNAr and Suzuki-Miyaura functionalization.

Conclusion

When designing synthetic routes involving imidazo[1,2-a]pyridine-5-carboxylates, the choice of halogen at the 6-position must be strictly aligned with the desired reaction mechanism. The 6-fluoro derivative is an exceptional electrophile for metal-free SNAr reactions due to extreme C-F bond polarization[2]. Conversely, the 6-chloro derivative is the requisite building block for palladium-catalyzed cross-couplings, where the weaker C-Cl bond permits facile oxidative addition[3].

References

  • University of Limpopo (ULSpace). "Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG)". Available at:[Link]

  • National Institutes of Health (PMC). "Development of Potent and Selective CK1α Molecular Glue Degraders". Available at:[Link]

Sources

Validation

Comparative IR Spectroscopy Guide: Structural Validation of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Executive Summary Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, functioning as core pharmacophores in anxiolytics, antivirals, and anticancer agents (1)[1]. The functionalization of this bicycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, functioning as core pharmacophores in anxiolytics, antivirals, and anticancer agents (1)[1]. The functionalization of this bicyclic system—specifically the introduction of a 5-carboxylate and a 6-chloro substituent—dramatically alters its electronic landscape and binding affinity. For drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical tool to validate the structural integrity of these derivatives.

This guide objectively compares the IR absorption profile of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate against its non-chlorinated and carboxylic acid analogs. By deconstructing the vibrational shifts caused by substituent effects, we provide a robust framework for spectral interpretation and quality control.

Structural Deconstruction & Causality of IR Shifts

The IR spectrum of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is governed by the interplay between the electron-rich imidazo[1,2-a]pyridine core and its substituents (2)[2].

  • The Imidazo[1,2-a]pyridine Core: The fused bicyclic system exhibits characteristic C=N and C=C ring stretching vibrations between 1500–1650 cm⁻¹. Density Functional Theory (DFT) calculations confirm that these modes are highly sensitive to ring substitution[2].

  • The 5-Carboxylate Group (Ester): Typically, an isolated aliphatic methyl ester exhibits a C=O stretch around 1735–1750 cm⁻¹. However, direct attachment to the aromatic imidazopyridine ring at the 5-position allows for π -conjugation, which weakens the double bond character of the carbonyl, shifting the absorption to a lower frequency (~1695 cm⁻¹).

  • The 6-Chloro Substituent: The addition of an electronegative chlorine atom adjacent to the ester introduces a strong inductive effect (-I). This electron withdrawal pulls electron density away from the ring, partially disrupting the ester's conjugation with the aromatic system. Consequently, the C=O bond strengthens, shifting the absorption band higher (to ~1715 cm⁻¹) compared to the unsubstituted analog.

Substituent_Effects Core Imidazo[1,2-a]pyridine Core C=N: ~1631 cm⁻¹ Ester 5-Carboxylate Addition Conjugation lowers C=O to ~1695 cm⁻¹ Core->Ester Esterification Chloro 6-Chloro Addition Inductive Effect (-I) Core->Chloro Halogenation Shift Net Electronic Shift C=O shifts up to ~1715 cm⁻¹ C-Cl band at ~1070 cm⁻¹ Ester->Shift Chloro->Shift -I effect reduces conjugation

Logical relationship of substituent electronic effects on IR absorption frequencies.

Comparative IR Spectral Analysis

To establish a reliable identification matrix, we compare Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (Product) with two critical alternatives:

  • Alternative A: Methyl imidazo[1,2-a]pyridine-5-carboxylate (Lacks the 6-chloro group; isolates the halogen's electronic effect).

  • Alternative B: 6-chloroimidazo[1,2-a]pyridine-5-carboxylic acid (The free acid form; used to monitor esterification completion).

Table 1: Comparative IR Absorption Bands (cm⁻¹)
Functional Group / ModeMethyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateAlternative A (Unsubstituted Ester)Alternative B (Free Acid)Diagnostic Significance
Ester/Acid C=O Stretch ~1715~1695~1680Tracks inductive effect of Cl (shifts up) and esterification.
O−H Stretch AbsentAbsent2500–3300 (Broad)Confirms absence of unreacted acid precursor.
Aromatic C−H Stretch 3050–31503020–31603050–3150Validates the integrity of the imidazopyridine core.
C=N / C=C Ring Stretch 1625, 15151631, 15111620, 1510Core scaffold marker; slightly shifted by Cl substitution.
Asymmetric C−O−C ~1245~1250AbsentConfirms the methyl ester linkage.
Aromatic C−Cl Stretch ~1070Absent~1075Direct confirmation of halogenation at the 6-position.

Experimental Methodology: Self-Validating FT-IR Protocol

To ensure high-fidelity data acquisition, the following protocol utilizes the Potassium Bromide (KBr) pellet method. While Attenuated Total Reflectance (ATR) is faster, KBr is preferred for comparative baseline studies as it minimizes anomalous dispersion effects and refractive index artifacts (3)[3].

Step 1: System Validation

  • Action: Power on the FT-IR spectrometer and allow the source to stabilize for 30 minutes. Run a polystyrene calibration film.

  • Causality: Validates the interferometer's alignment and ensures wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene bands) before sample measurement.

Step 2: Matrix Preparation (Moisture Control)

  • Action: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours. Store in a desiccator.

  • Causality: KBr is highly hygroscopic. Absorbed water produces a broad, intense band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can completely mask the critical aromatic C−H and C=N stretches of the imidazo[1,2-a]pyridine ring.

Step 3: Sample Dispersion

  • Action: Weigh ~1-2 mg of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate and ~200 mg of dried KBr. Grind thoroughly in an agate mortar until a homogenous, fine powder is achieved.

  • Causality: Proper grinding reduces particle size below the wavelength of IR radiation (typically < 2 µm), preventing the Christiansen effect (asymmetric scattering that distorts peak shapes).

Step 4: Pellet Pressing & Acquisition

  • Action: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent disc. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Causality: The vacuum removes trapped air, preventing opaque pellets. Averaging 32 scans enhances the signal-to-noise ratio, crucial for resolving the weaker aromatic C−Cl stretch at ~1070 cm⁻¹.

FTIR_Workflow Start System Validation (Polystyrene Standard) Prep Sample Preparation (1-2mg Sample + 200mg KBr) Start->Prep Grind Homogenization (Agate Mortar, <2µm particle size) Prep->Grind Press Pellet Pressing (10 Tons, Vacuum, 2 mins) Grind->Press Acq FT-IR Acquisition (4000-400 cm⁻¹, 32 Scans) Press->Acq Process Data Processing (Background Subtraction) Acq->Process Analyze Spectral Interpretation (Peak Assignment) Process->Analyze

Step-by-step FT-IR analytical workflow ensuring high-fidelity spectral acquisition.

Conclusion

The structural validation of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate via IR spectroscopy relies heavily on understanding the electronic interplay between its substituents. The diagnostic upward shift of the ester carbonyl band to ~1715 cm⁻¹, driven by the inductive effect of the 6-chloro group, serves as the primary differentiator from its unsubstituted counterpart. By adhering to a rigorously controlled KBr pellet protocol, researchers can eliminate moisture artifacts and confidently assign the critical C=O , C=N , and C−Cl vibrational modes, ensuring the integrity of the compound for downstream drug development applications.

References

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.[Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Introduction Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2][3] As with any chlorinated organic compound, the responsible management and disposal of this chemical and its associated waste are paramount to ensuring laboratory safety, protecting human health, and preserving environmental integrity.[4]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate. It is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our commitment is to provide value beyond the product, fostering a culture of safety and environmental stewardship within the scientific community.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

While a specific, exhaustive toxicological profile for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate may not be publicly available, its structure allows us to infer a hazard profile based on analogous chlorinated and heterocyclic compounds. This proactive assessment is the cornerstone of a robust safety protocol.

Based on data from similar chemical structures, the anticipated hazards are summarized below.[5][6][7]

Hazard Category Anticipated Risk & Scientific Rationale
Acute Oral Toxicity Harmful if swallowed.[5][7] Heterocyclic compounds can interfere with biological pathways, and oral ingestion is a primary route of accidental exposure.
Skin Corrosion/Irritation Causes skin irritation.[5][7] Prolonged contact may lead to redness and discomfort. The chemical's structure may allow it to penetrate the outer skin layers.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][7] Direct contact with the eyes can cause significant irritation and potential damage. Immediate and thorough rinsing is critical.
Respiratory Irritation May cause respiratory irritation.[5][7][8] Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract.
Environmental Hazard As a chlorinated organic compound, it is presumed to be hazardous to the environment.[4] Improper disposal can lead to persistent organic pollutants in soil and water. Thermal decomposition without proper controls can generate toxic byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx).[8]

Understanding these risks is not merely a regulatory formality; it dictates the necessity for stringent containment, personal protective equipment (PPE), and specialized disposal pathways to prevent chemical exposure and environmental release.

Pre-Disposal: Safe Handling and Segregation of Waste

Proper disposal begins the moment waste is generated. The integrity of your waste stream is critical for safe and compliant disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7][8]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities, a complete protective suit may be necessary.[7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][7][8] If dust or aerosols are generated, use an approved respirator.[8]

Step 2: Waste Container Selection and Labeling The choice of container is crucial to prevent leaks and reactions.

  • Primary Container: Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. Ensure the container is in good condition with no cracks or residue.

  • Labeling (The Critical Step): Immediately label the waste container. Ambiguous labels are a significant safety risk. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate"

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

    • Principal Investigator/Lab Information

Step 3: Waste Segregation Never mix different waste streams. The chlorinated nature of this compound requires it to be segregated.

  • Solid Waste: Collect unused or expired pure compounds, as well as contaminated items like gloves, weigh boats, and paper towels, in a designated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled liquid waste container. Do not mix with non-halogenated organic waste. This is because disposal methods, particularly incineration, differ significantly. Chlorinated waste requires specialized incinerators with "scrubbers" to neutralize the acidic gases (HCl) produced during combustion.[9]

Disposal Protocol: A Step-by-Step Decision Workflow

The guiding principle for disposing of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is that it must not enter public sewer systems or municipal trash.[5][10] The only acceptable method is through a licensed professional waste disposal service.[5][8]

The following workflow diagram illustrates the decision process for proper disposal.

DisposalWorkflow cluster_0 Disposal Decision Logic start Waste Generated (Pure compound, contaminated labware, or solutions) prep Step 1: Segregate Waste - Halogenated Solids - Halogenated Liquids start->prep labeling Step 2: Secure & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms prep->labeling storage Step 3: Store in Designated Satellite Accumulation Area - Secondary Containment - Away from Incompatibles labeling->storage contact_ehs Step 4: Contact Institutional EHS (Environmental Health & Safety) storage->contact_ehs disposal_co Step 5: Arrange Pickup by Licensed Waste Disposal Company contact_ehs->disposal_co incineration Final Disposition: High-Temperature Incineration with Flue Gas Scrubbing disposal_co->incineration prohibited PROHIBITED DISPOSAL ROUTES drain Drain / Sewer Disposal trash Regular Trash

Caption: Disposal workflow for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.

Detailed Procedural Steps:

  • Segregate and Contain: Following the guidelines in Section 2, place the waste in the correct, pre-labeled container.

  • Seal Securely: Tightly seal the container lid to prevent leaks or the release of vapors.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should provide secondary containment (e.g., a larger tub) and be located away from incompatible materials like strong oxidizing agents, acids, and bases.[11]

  • Do Not Accumulate: Do not accumulate large quantities of waste. Adhere to the volume and time limits set by your institution and regulatory bodies.

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. All further handling and final disposal must be performed by a licensed and certified hazardous waste contractor.[5]

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as required by your institution and local regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is essential to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Ventilate: Ensure the area is well-ventilated. Keep upwind of the spill.[10]

  • Assess and Contain: If the spill is small and you are trained to handle it, wear full PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large liquid spills.

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[7][8][11]

  • Decontaminate: Clean the spill area with soap and water.[8]

  • Report: Report the incident to your EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

For all exposure incidents, be prepared to provide the Safety Data Sheet (SDS) for a similar compound to the responding medical professionals.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12]

  • Hazardous Waste Classification: Chlorinated organic compounds are often categorized as hazardous waste. Depending on the specific processes that generate the waste, it could fall under the "F-list" (wastes from non-specific sources) or "K-list" (wastes from specific sources). For instance, certain chlorinated hydrocarbon wastes carry codes like K073 or fall under the F025 listing.[13] Your EHS office will make the final determination.

  • Local Regulations: Always adhere to all applicable federal, state, and local regulations for the disposal of chemical wastes.[10] These regulations are not optional and are in place to protect the wider community and the environment.

By entrusting the disposal to a licensed professional service, you ensure that the final treatment method—typically high-temperature incineration with specialized off-gas treatment—is performed in compliance with all relevant laws.[9]

References

  • Material Safety Data Sheet. (2021, November 25).
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide.
  • Chemical Substance Information. methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate.
  • Capot Chemical. (2026, March 11). MSDS of methyl imidazo[1,2-a]pyridine-5-carboxylate.
  • CymitQuimica. (2025, November 8). SAFETY DATA SHEET - Methyl imidazo[1,2-a]pyridine-6-carboxylate, HCl.
  • Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection. Available at: [Link]

  • Infoscience. Tandem catalysis enables chlorine-containing waste as chlorination reagents. Available at: [Link]

  • Mahaur, P., et al. (2025, October 6). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at: [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • NextSDS. METHYL 6-CHLORO-H-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLATE. Available at: [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Available at: [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]

  • Taylor & Francis. (2022, May 18). Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins. Available at: [Link]

  • ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • U.S. Environmental Protection Agency. (2020, April 24). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Code. Available at: [Link]

  • U.S. Environmental Protection Agency. frequently-used federal hazardous waste codes. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Available at: [Link]

  • ResearchGate. (2019). Disposal of Chlorine-Containing Wastes. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 261.32 -- Hazardous wastes from specific sources. Available at: [Link]

  • Hitchman, M. L., et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
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Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
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